4-Methoxy-3-nitrobiphenyl
Description
Properties
IUPAC Name |
1-methoxy-2-nitro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-7-11(9-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYOIIIEAVPMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346808 | |
| Record name | 4-Methoxy-3-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15854-73-6 | |
| Record name | 4-Methoxy-3-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-2-nitro-4-phenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015854736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxy-2-nitro-4-phenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-3-nitrobiphenyl
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of the synthesis of 4-Methoxy-3-nitrobiphenyl from its precursor, 3-nitrobiphenyl-4-ol. The synthesis involves an O-methylation reaction, a fundamental transformation in organic chemistry. This guide details the underlying reaction mechanism, a comprehensive experimental protocol, and key quantitative data. Included is a visualization of the experimental workflow to ensure clarity and reproducibility for researchers in the field. The target compound, this compound, serves as a crucial intermediate in the synthesis of various compounds, including the miticide bifenazate[1].
Reaction and Mechanism
The synthesis of this compound from 3-nitrobiphenyl-4-ol is achieved through an O-methylation of the phenolic hydroxyl group. This transformation is typically carried out via a Williamson ether synthesis , a well-established method for forming ethers[2].
The reaction proceeds in two conceptual steps:
-
Deprotonation: The acidic proton of the hydroxyl group on 3-nitrobiphenyl-4-ol is abstracted by a base to form a nucleophilic phenoxide ion. In the cited literature, the reaction is performed without an explicit strong base, relying on the basicity of the solvent or potential impurities, or proceeding slowly with the neutral phenol. For more efficient synthesis, a base like sodium hydroxide or potassium carbonate is often employed[3].
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate[4]. This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the methyl group is transferred and a sulfate leaving group is displaced, forming the desired ether product[2][4].
The overall reaction is as follows:
3-nitrobiphenyl-4-ol + CH₃-Reagent → this compound
Dimethyl sulfate is a common and effective methylating agent for this purpose, though it is noted to be toxic[5]. Alternative, "greener" methylating agents like dimethyl carbonate are also used for O-methylation of phenols[6].
Data Presentation
The quantitative data pertaining to the reactants, products, and reaction conditions are summarized in the tables below for clarity and comparative analysis.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 3-nitrobiphenyl-4-ol | C₁₂H₉NO₃ | 215.21 | - | - |
| This compound | C₁₃H₁₁NO₃ | 229.23[1][7] | Light yellow to orange powder/crystal[8][9] | 89.0 - 92.0[8] |
Table 2: Experimental Parameters for Synthesis[1]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mass/volume) | Moles (mmol) | Molar Equivalents |
| 3-nitrobiphenyl-4-ol | 215.21 | 2.0 g | 9.3 | 1.0 |
| Dimethyl sulfate | 126.13 | 1.2 g | 9.5 | ~1.02 |
| Acetone (Solvent) | 58.08 | 20 mL | - | - |
Table 3: Product Characterization Summary for this compound
| Analysis Type | Data Summary | Reference |
| Crystal Structure | Orthorhombic, Pbca space group. Dihedral angle between benzene rings: 36.69 (2)°. | [1] |
| Molecular Weight | 229.23 | [1] |
| Spectroscopy | MS, ¹H NMR, ¹³C NMR, and IR spectra are available for characterization. | [7][10] |
Experimental Protocol
The following protocol is adapted from a reported literature method for the synthesis of this compound[1].
Reagents and Materials:
-
3-nitrobiphenyl-4-ol (2 g, 9.3 mmol)
-
Dimethyl sulfate (1.2 g, ~9.5 mmol)
-
Acetone (20 ml)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of dimethyl sulfate (1.2 g) in a minimal amount of acetone. Cool the flask in an ice bath.
-
Addition of Reactant: Separately, dissolve 3-nitrobiphenyl-4-ol (2 g) in acetone (20 ml).
-
Slowly add the solution of 3-nitrobiphenyl-4-ol to the cooled dimethyl sulfate solution with continuous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture by removing the acetone solvent using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude this compound by recrystallization. Grow colorless block-like crystals by slow evaporation from an ethanol solution at room temperature[1].
Safety Precautions: Dimethyl sulfate is a potent methylating agent and is extremely hazardous, toxic, and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Synthesis Workflow for this compound.
References
- 1. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 15854-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound(15854-73-6) MS [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methoxy-3-nitrobiphenyl, an important intermediate in the synthesis of various organic compounds. This document consolidates available data on its chemical structure, physical properties, and spectroscopic characteristics, supported by detailed experimental protocols.
Core Physicochemical Properties
This compound presents as a light yellow to yellow or orange crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Melting Point | 82 - 92 °C | |
| Boiling Point | 76 °C at 18 mmHg | |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Solubility | Soluble in acetone and ethanol.[1] Insoluble in water. | |
| pKa | Not experimentally available. Predicted to be weakly acidic due to the nitro group. |
Synthesis of this compound
The primary synthetic route to this compound involves the methylation of 3-nitrobiphenyl-4-ol.[1]
References
4-Methoxy-3-nitrobiphenyl CAS number and molecular weight
A comprehensive technical guide on 4-Methoxy-3-nitrobiphenyl for researchers, scientists, and drug development professionals.
Brought to you by Gemini
This technical guide provides an in-depth overview of this compound, a key chemical intermediate. The document outlines its chemical properties, synthesis protocols, and crystallographic data, tailored for professionals in research and development.
Core Compound Information
Chemical Name: this compound CAS Number: 15854-73-6[1] Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol
Synonyms:
-
2-Nitro-4-phenylanisole[2]
-
3-Nitro-4-methoxybiphenyl
Physicochemical and Crystallographic Data
The following table summarizes the key physicochemical and crystallographic properties of this compound. The crystallographic data is derived from studies by Chao et al. (2012).[3]
| Property | Value |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Purity (typical) | >99.0% (GC) |
| Melting Point | 89.0 to 92.0 °C |
| Boiling Point | 383.5°C at 760 mmHg |
| Crystal System | Orthorhombic |
| Cell Dimensions | a = 7.2464 (14) Å, b = 14.416 (3) Å, c = 21.270 (4) Å |
| Cell Volume | 2221.9 (7) ų |
| Z Value | 8 |
| Radiation | Mo Kα |
| Temperature | 296 K |
| Dihedral Angle | 36.69 (2)° (between the two benzene rings) |
| Refinement R-factor | 0.047 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the method reported by Chao et al. (2012), which is based on the work of Pourali & Fatemi (2010).[3]
Materials:
-
3-nitrobiphenyl-4-ol
-
Dimethyl sulfate
-
Acetone
-
Ice bath
-
Rotary evaporator
Procedure:
-
Prepare a solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml).
-
In a separate flask placed in an ice bath, prepare a solution of dimethyl sulfate (1.2 g, 18 mmol) in acetone.
-
Slowly add the 3-nitrobiphenyl-4-ol solution to the dimethyl sulfate solution under cooling.
-
Stir the reaction mixture for 48 hours at room temperature.
-
After the reaction is complete, evaporate the solvent using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization from ethanol.
Crystal Growth for X-ray Diffraction
To obtain single crystals suitable for X-ray crystallographic analysis, the following procedure can be used:[3]
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of ethanol to create a saturated solution.
-
Allow the solvent to evaporate slowly at room temperature over a period of several days.
-
Colorless, block-like crystals will form as the solvent evaporates.
Logical Workflows and Diagrams
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward chemical transformation.
Caption: A flowchart illustrating the synthesis of this compound.
Role as a Synthetic Intermediate
This compound is a known intermediate in the synthesis of the miticide, Bifenazate. The following diagram illustrates this synthetic relationship.[3]
Caption: The role of this compound as an intermediate in the synthesis of Bifenazate.
Applications and Research Interest
This compound is primarily utilized as a building block in organic synthesis. Its applications span across several industries:
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4]
-
Agrochemicals: As noted, it is a precursor to the miticide Bifenazate.[3]
-
Cosmetics: The compound is employed in the formulation of certain cosmetic products.[4]
-
Diagnostic Reagents: It has applications in the development of diagnostic assays.[4]
While this compound is a valuable synthetic intermediate, there is limited publicly available data on its direct biological activity or its involvement in specific signaling pathways. Its primary role in a research and development context is as a precursor molecule for the synthesis of more complex, often biologically active, compounds.
References
An In-depth Technical Guide on the Solubility and Stability of 4-Methoxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxy-3-nitrobiphenyl, a key chemical intermediate. Due to the limited availability of public quantitative data for this specific molecule, this document outlines detailed experimental protocols for determining its physicochemical properties, presents expected solubility and stability characteristics based on its structural motifs and data from analogous compounds, and details analytical methodologies for its quantification. This guide is intended to be a practical resource for researchers and scientists in chemistry, pharmacology, and drug development, enabling them to establish robust experimental designs and data analysis frameworks for this compound and structurally related compounds.
Introduction
This compound is an organic compound with the molecular formula C₁₃H₁₁NO₃. Its structure, featuring a biphenyl core with methoxy and nitro functional groups, makes it a valuable intermediate in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in laboratory and industrial settings, including for process development, formulation, and ensuring the reliability and reproducibility of experimental results.
This guide details the known physicochemical properties, provides adaptable experimental protocols for the determination of solubility and stability, and discusses the expected behavior of this compound under various stress conditions.
Physicochemical Properties
While extensive experimental data for this compound is not available in the public domain, some key properties have been reported or can be predicted.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | Colorless, block-like crystals | [2] |
| Melting Point | 82 °C | [3] |
| Boiling Point | 76 °C at 18 mmHg | [3] |
| Purity (Commercial) | >99.0% (by GC) | [4] |
| Storage Conditions | Store in a cool, dark, and well-ventilated place (<15°C recommended). | [3][4] |
Solubility Profile
Quantitative solubility data for this compound is scarce. However, based on its chemical structure and qualitative observations, a solubility profile can be inferred. The biphenyl core imparts a significant non-polar character, while the methoxy and nitro groups add some polarity. The principle of "like dissolves like" is a useful guide for predicting solubility.
Expected Solubility:
-
Aqueous Solubility: Expected to be very low due to the large, hydrophobic biphenyl structure.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Expected to have good solubility. The synthesis of this compound involves the use of acetone, indicating its suitability as a solvent.[2]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble. Colorless crystals of the compound have been grown from ethanol.[2]
-
Non-polar Solvents (e.g., Hexane, Toluene, Chloroform): Expected to have moderate to good solubility. Structurally similar compounds like 3-nitrobiphenyl are soluble in these solvents.
Quantitative Solubility Data (Analogous Compounds)
To provide a quantitative context, the table below presents solubility data for structurally related compounds. These values can serve as an estimate for designing experiments with this compound.
| Compound | Solvent | Solubility | Temperature (°C) |
| 2-Nitrobiphenyl | Water | < 1 mg/mL | 22 |
| 4-Methoxyaniline | Ethanol, Diethyl ether, Acetone, Benzene | Soluble | Not Specified |
| 4-Methoxyaniline | Water | Sparingly soluble | Not Specified |
| 3-Nitrobiphenyl | Hexane, Toluene, Chloroform | Soluble | Not Specified |
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge or syringe filters (0.45 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that equilibrium with the saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent. Express the results in units such as mg/mL or mol/L.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. Nitroaromatic compounds are generally stable but can be susceptible to degradation under specific conditions.
General Stability:
-
The Material Safety Data Sheet (MSDS) indicates that this compound is "normally stable, even under fire exposure conditions, and is not reactive with water".[3]
-
It is recommended to store the compound in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[5][6][7]
Experimental Protocol for Forced Degradation:
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC or UPLC-MS method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing their retention times and mass spectra with the parent compound.
Analytical Methods for Quantification
Accurate and precise analytical methods are crucial for the quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most suitable techniques.
HPLC Method for Quantification
Objective: To develop a robust HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions (Illustrative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting at 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-300 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration and filter through a 0.45 µm syringe filter.
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Signaling Pathways and Metabolism
As a synthetic intermediate, this compound is not typically associated with specific biological signaling pathways. However, if it were to be considered for applications where biological exposure is possible, its metabolic fate would be of interest.
Nitroaromatic compounds can undergo metabolic transformations in biological systems, primarily through the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives.[9] The methoxy group may also be susceptible to O-demethylation by cytochrome P450 enzymes.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, this document provides a robust framework for its experimental determination. The detailed protocols for solubility and stability testing, along with the illustrative analytical methods, offer a practical resource for researchers. The provided data on analogous compounds and the discussion on expected behavior based on chemical structure will aid in the design of future studies and the safe and effective handling of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. talentchemicals.com [talentchemicals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 4-Methoxy-3-nitrobiphenyl (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-3-nitrobiphenyl, a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
While specific experimental ¹H NMR data for this compound was not found in the available literature, expected chemical shifts can be predicted based on the substituent effects on the biphenyl scaffold. The electron-withdrawing nitro group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.
¹³C NMR (Carbon-13 NMR) Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C-OCH₃ | 55 - 60 | Typical for a methoxy group on an aromatic ring. |
| Aromatic C-H | 110 - 135 | Range for aromatic carbons bearing a hydrogen atom. |
| Aromatic C-NO₂ | 145 - 155 | Deshielded due to the electron-withdrawing nitro group. |
| Aromatic C-O | 150 - 160 | Deshielded due to the oxygen atom of the methoxy group. |
| Aromatic C-C (ipso) | 125 - 145 | Carbons at the junction of the two phenyl rings and carbons bonded to substituents. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. While a specific peak list is not available, the following table outlines the expected vibrational modes and their approximate wavenumbers.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | 1515 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |
| C-O (Aryl-Alkyl Ether) | Asymmetric Stretch | 1230 - 1270 | Strong |
| C-O (Aryl-Alkyl Ether) | Symmetric Stretch | 1020 - 1075 | Medium |
| C=C (Aromatic) | Ring Stretch | 1400 - 1600 | Medium to Weak |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | Stretch | 2850 - 2960 | Medium to Weak |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol [1] |
| Exact Mass | 229.07389321 Da[1] |
| Major Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| 229 | Molecular Ion [M]⁺ |
| 214 | [M - CH₃]⁺ |
| 199 | [M - NO]⁺ |
| 183 | [M - NO₂]⁺ |
| 155 | [M - NO₂ - CO]⁺ |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 200 ppm.
-
Temperature: 298 K.
-
-
Processing: Fourier transform the acquired FID, phase correct the spectrum, and reference the chemical shifts to the deuterated solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition (FTIR):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (EI-MS):
-
Ionization Method: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan.
-
Mass Range: m/z 50 - 300.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
Crystal Structure of 4-Methoxy-3-nitrobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxy-3-nitrobiphenyl (C₁₃H₁₁NO₃), an important intermediate in the synthesis of agrochemicals. The following sections detail the crystallographic data, experimental protocols for synthesis and crystallization, and the methodology for structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₃H₁₁NO₃ |
| Formula Weight | 229.23 g/mol |
| Temperature | 296 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 7.2464 (14) Å |
| b | 14.416 (3) Å |
| c | 21.270 (4) Å |
| Volume | 2221.9 (7) ų |
| Z | 8 |
| Calculated Density | 1.371 Mg/m³ |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| F(000) | 960 |
| Crystal Size | 0.20 × 0.18 × 0.15 mm |
| Data Collection | |
| Diffractometer | Enraf–Nonius CAD-4 |
| Reflections Collected | 23696 |
| Independent Reflections | 2067 [R(int) = 0.042] |
| Reflections with I > 2σ(I) | 1767 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2067 / 0 / 155 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I > 2σ(I)] | R1 = 0.047, wR2 = 0.134 |
| R indices (all data) | R1 = 0.058, wR2 = 0.143 |
| Largest diff. peak and hole | 0.30 and -0.21 e.Å⁻³ |
Data sourced from reference[1].
Table 2: Key Molecular Geometry Parameters
| Feature | Value |
| Dihedral angle between benzene rings | 36.69 (2)° |
| Orientation of nitro group to its benzene ring | 29.12 (14)° |
| Orientation of methoxy group to its benzene ring | 2.14 (12)° |
Data sourced from reference[1].
Experimental Protocols
The synthesis and crystallization of this compound, along with the subsequent X-ray diffraction analysis, followed established chemical and crystallographic procedures.[1]
Synthesis of this compound
The synthesis of the title compound was achieved through the methylation of 3-nitrobiphenyl-4-ol.[1]
-
Preparation of Reactants : A solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) was prepared in acetone (20 ml). A separate solution of dimethyl sulfate (1.2 g, 18 mmol) was prepared.
-
Reaction : The solution of 3-nitrobiphenyl-4-ol was added slowly to the dimethyl sulfate solution in an ice bath.
-
Incubation : The reaction mixture was stirred for 48 hours at room temperature.
-
Isolation : The solvent was removed by evaporation on a rotary evaporator to yield the final product, this compound.[1]
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by slow evaporation.[1]
-
Dissolution : The synthesized this compound was dissolved in ethanol.
-
Evaporation : The solution was allowed to stand at room temperature, permitting the slow evaporation of the solvent.
-
Crystal Formation : Colorless block-like crystals of the title compound formed over time.[1]
X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.
-
Data Collection : An Enraf–Nonius CAD-4 diffractometer was used for data collection.[1]
-
Structure Solution and Refinement : The structure was solved using SHELXS97 and refined using SHELXL97 software.[1] Molecular graphics were generated using SHELXTL.[1]
-
Hydrogen Atom Treatment : Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[1]
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow from the synthesis of the compound to the final determination of its crystal structure.
This guide provides a detailed overview of the crystal structure of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The presented data and protocols are based on peer-reviewed scientific literature.
References
The Double-Edged Sword: Unveiling the Biological Activities of Nitrobiphenyl Compounds
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitrobiphenyl compounds, a class of aromatic hydrocarbons, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities range from pronounced toxicity, including carcinogenicity and mutagenicity, to potential therapeutic applications as antimicrobial and anticancer agents. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological effects of nitrobiphenyl compounds, with a focus on their mechanisms of action, quantitative toxicological data, and relevant experimental methodologies.
Executive Summary
The biological activities of nitrobiphenyls are intrinsically linked to their chemical structure, particularly the position of the nitro group on the biphenyl backbone. The most extensively studied compound, 4-nitrobiphenyl, is recognized for its carcinogenic properties, primarily through its metabolic reduction to the highly toxic 4-aminobiphenyl. This metabolite is a known human bladder carcinogen that exerts its effects by forming DNA adducts, leading to genetic mutations and initiating tumorigenesis.
Beyond their toxicity, certain nitrobiphenyl derivatives have demonstrated promising potential as therapeutic agents. Researchers have synthesized and evaluated a range of these compounds for their efficacy against various bacterial and fungal strains, as well as their cytotoxic effects on cancer cell lines. This guide will delve into the available quantitative data for these activities, providing a valuable resource for drug discovery and development professionals.
Toxicological Profile of Nitrobiphenyl Compounds
The toxicity of nitrobiphenyl compounds is a major area of concern, with 4-nitrobiphenyl being the most prominent example. Its adverse health effects are well-documented and primarily attributed to its metabolic activation.
Carcinogenicity
4-Nitrobiphenyl is classified as a substance that is reasonably anticipated to be a human carcinogen. This is based on sufficient evidence of carcinogenicity from studies in experimental animals. The primary mechanism involves the in vivo reduction of the nitro group to an amino group, forming 4-aminobiphenyl, a known human bladder carcinogen[1].
Metabolic Activation and Carcinogenesis of 4-Nitrobiphenyl
The metabolic pathway leading to the carcinogenic effects of 4-nitrobiphenyl is a critical area of study. The following diagram illustrates the key steps involved in its activation and subsequent interaction with cellular macromolecules.
Caption: Metabolic activation of 4-nitrobiphenyl to a carcinogenic metabolite.
Genotoxicity and Mutagenicity
Nitrobiphenyl compounds have been shown to induce genetic damage, a key factor in their carcinogenicity. This genotoxicity is often evaluated using a battery of in vitro and in vivo assays.
Experimental Workflow for Assessing Genotoxicity
The following diagram outlines a typical workflow for evaluating the genotoxic potential of a nitrobiphenyl compound.
Caption: A tiered approach to genotoxicity testing of nitrobiphenyls.
Therapeutic Potential of Nitrobiphenyl Derivatives
Despite the toxicity of some parent compounds, medicinal chemists have successfully designed and synthesized nitrobiphenyl derivatives with promising therapeutic properties, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Several studies have reported the cytotoxic effects of novel nitrobiphenyl derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Selected Nitrobiphenyl Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [2] |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HCT-116 (Colon) | 1.71 (48h) | [3] |
| [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one] | HT-29 (Colon) | 7.76 (48h) | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The antimicrobial potential of nitrobiphenyl derivatives has also been explored, with some compounds exhibiting activity against both bacteria and fungi. The nitro group is often a key pharmacophore in these molecules.
Table 2: Antimicrobial Activity of a Nitrobiphenyl Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzamide derivative 1d | Bacillus subtilis (drug-resistant) | 1.95 | [4] |
| Benzamide derivative 1d | Bacillus subtilis | 3.9 | [4] |
| Benzamide derivative 1d | Staphylococcus aureus | 7.8 | [4] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of nitrobiphenyl compounds' biological activities.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
-
Principle: The assay uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require histidine for growth. The test measures the ability of a substance to cause a reverse mutation to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.
-
Methodology:
-
Preparation of Tester Strains: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.
-
Metabolic Activation: The test compound is assessed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the nitrobiphenyl compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Principle: The assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) is cultured.
-
Exposure: Cells are exposed to at least three concentrations of the nitrobiphenyl compound, with and without metabolic activation (S9 mix), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells (typically 1000-2000) under a microscope.
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Signaling Pathways and Future Directions
While the metabolic activation of 4-nitrobiphenyl is well-established, the specific intracellular signaling pathways directly modulated by nitrobiphenyl compounds are an area of active research. Understanding how these compounds interact with key cellular pathways, such as the MAPK, PI3K/Akt, and Nrf2-ARE pathways, will be crucial for a more complete understanding of their biological effects and for the rational design of new therapeutic agents with improved efficacy and reduced toxicity.
Logical Relationship of Potential Signaling Pathway Modulation
The following diagram illustrates the potential interplay between nitrobiphenyl compounds and key cellular signaling pathways that are often implicated in toxicity and cancer. Further research is needed to validate these connections specifically for nitrobiphenyls.
Caption: Potential signaling pathways affected by nitrobiphenyl-induced oxidative stress.
Conclusion
Nitrobiphenyl compounds exhibit a fascinating duality in their biological activities. While the inherent toxicity of compounds like 4-nitrobiphenyl necessitates careful handling and risk assessment, the exploration of their derivatives has opened up new avenues for the development of novel anticancer and antimicrobial drugs. This technical guide serves as a foundational resource for researchers in this field, providing a structured overview of the current knowledge and highlighting the need for further investigation into the precise molecular mechanisms and signaling pathways that govern the diverse biological effects of these intriguing compounds.
References
4-Methoxy-3-nitrobiphenyl: A Comprehensive Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrobiphenyl is a key chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its bifunctional nature, possessing both a nitro group and a methoxy group on a biphenyl scaffold, makes it a versatile building block for the construction of more complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and primary applications of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development activities.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to orange powder or crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| CAS Number | 15854-73-6 | [1] |
| Melting Point | 89-92 °C | |
| Boiling Point | 383.5 °C at 760 mmHg | [2] |
| Appearance | Light yellow to orange powder/crystal | |
| Purity (typical) | >99.0% (GC) |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques. A compilation of key spectroscopic data is provided in Table 2.
| Spectroscopy | Data | Reference |
| ¹H NMR | Referenced, specific shifts not detailed in snippets. | [3] |
| ¹³C NMR | Referenced, specific shifts not detailed in snippets. | [3] |
| Mass Spectrometry | Referenced, specific m/z not detailed in snippets. | [3] |
| Infrared (IR) | Referenced, specific wavenumbers not detailed in snippets. | [3] |
| Crystal Structure | Orthorhombic, a = 7.2464 (14) Å, b = 14.416 (3) Å, c = 21.270 (4) Å | [4] |
Synthesis of this compound
There are two primary synthetic routes to this compound: methylation of 3-nitrobiphenyl-4-ol and Suzuki-Miyaura cross-coupling.
Methylation of 3-Nitrobiphenyl-4-ol
This method is a classical and straightforward approach to synthesizing this compound.
Caption: Synthesis of this compound via methylation.
Experimental Protocol:
A solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml) is added slowly to a solution of dimethyl sulfate (1.2 g, 18 mmol) in an ice bath.[4] The reaction mixture is then stirred for 48 hours at room temperature.[4] Following the reaction, the solvent is removed by rotary evaporation to yield the title compound.[4] For purification, colorless block-like crystals can be grown from ethanol by slow evaporation.[4]
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Nitrobiphenyl-4-ol | 215.20 | 2 | 9.3 | 1 |
| Dimethyl sulfate | 126.13 | 1.2 | 18 | ~2 |
| Acetone | - | 20 ml | - | - |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling offers a versatile method for the formation of the biphenyl C-C bond. While a specific protocol for this compound is not explicitly detailed in the provided search results, a reliable procedure can be extrapolated from analogous reactions involving similar substrates, such as the coupling of 4-bromo-2-nitroanisole with phenylboronic acid.
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Proposed Experimental Protocol (Analogous):
To a reaction vessel containing 4-bromo-2-nitroanisole (1.0 equiv) and phenylboronic acid (1.2 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv). A suitable solvent system, such as a mixture of toluene and water (4:1), is added. The mixture is degassed and heated to reflux (approximately 100-110 °C) under an inert atmosphere for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant/Reagent | Role | Typical Molar Equivalents |
| 4-Bromo-2-nitroanisole | Aryl halide | 1.0 |
| Phenylboronic acid | Boronic acid | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 |
| Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Reaction Medium | - |
Application as a Key Intermediate in Bifenazate Synthesis
The most prominent application of this compound is as a crucial intermediate in the synthesis of the acaricide, bifenazate.[4] The synthetic pathway involves the reduction of the nitro group to an amine, followed by further functionalization.
Caption: Synthetic pathway from this compound to Bifenazate.
Experimental Protocol for Nitro Group Reduction:
While a complete, detailed protocol for the entire bifenazate synthesis from this compound is proprietary, the initial reduction step is a standard organic transformation. A general procedure is as follows:
To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is added a catalyst, such as palladium on carbon (Pd/C). The reaction vessel is then placed under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield 3-amino-4-methoxybiphenyl. Alternatively, reduction can be achieved using a metal in acidic media, such as tin(II) chloride in hydrochloric acid.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The well-established methylation route provides a reliable method for its preparation, while the Suzuki-Miyaura cross-coupling offers a convergent and flexible alternative. Its primary utility as a precursor to the acaricide bifenazate underscores its importance in the agrochemical industry. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this important chemical building block in various fields of chemical synthesis.
References
Technical Guide to 4-Methoxy-3-nitrobiphenyl for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Methoxy-3-nitrobiphenyl (CAS No. 15854-73-6), a key chemical intermediate. This document outlines its commercial availability for research purposes, its primary synthetic applications, and detailed experimental protocols.
Introduction
This compound is a substituted biphenyl compound characterized by a methoxy and a nitro group on one of the phenyl rings. Its chemical structure makes it a valuable precursor in multi-step organic syntheses. Primarily, it serves as a crucial starting material for the synthesis of the acaricide bifenazate.[1] Its utility also extends to the development of novel pharmaceutical and cosmetic agents, as well as diagnostic reagents.
Commercial Availability
For research and development purposes, this compound is available from several commercial chemical suppliers. The purity and quantity offered may vary by supplier, and it is recommended to request a certificate of analysis to ensure the material meets the specific requirements of your research.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | M1166 | >99.0% (GC) | 5g, 25g |
| Fisher Scientific | M11665G | 99.0+% | 5g |
| CP Lab Safety | M1166 | Not Specified | 25g |
| CymitQuimica | 3B-M1166 | >99.0% (GC) | 5g, 25g |
| ChemScene | CS-0118589 | Not Specified | Not Specified |
| Hunan Russell Chemicals | Not Specified | 96% | Inquiry for bulk |
Key Synthetic Application: Intermediate in Bifenazate Synthesis
A primary application of this compound in a research context is its role as a key intermediate in the synthesis of bifenazate, a widely used miticide. The synthesis involves a critical reduction of the nitro group on this compound to form 3-amino-4-methoxybiphenyl. This amine is then further functionalized to yield the final bifenazate product.
Experimental Workflow: Synthesis of Bifenazate from this compound
The following diagram illustrates the synthetic pathway from this compound to Bifenazate.
References
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Methoxy-3-nitrobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2][3][4] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5][6] This application note provides a detailed protocol for the synthesis of biphenyl derivatives using 4-methoxy-3-nitrobiphenyl as a key building block. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the biphenyl scaffold makes this an interesting substrate for further functionalization in drug discovery programs.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][7] The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2]
Quantitative Data Summary
The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling to synthesize derivatives of this compound. Two possible synthetic routes are presented:
Route A: Coupling of an arylboronic acid with a halogenated 4-methoxy-3-nitrobenzene derivative. Route B: Coupling of a (4-methoxy-3-nitrophenyl)boronic acid with an aryl halide.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Route A: Arylboronic Acid + Halogenated 4-methoxy-3-nitrobenzene | Route B: (4-Methoxy-3-nitrophenyl)boronic Acid + Aryl Halide | Notes |
| Aryl Halide | 1-Halo-4-methoxy-3-nitrobenzene (e.g., 1-bromo-4-methoxy-3-nitrobenzene) | Aryl Halide (e.g., Bromobenzene) | The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[2][4] |
| Organoboron Reagent | Arylboronic Acid (e.g., Phenylboronic Acid) | (4-Methoxy-3-nitrophenyl)boronic acid | Boronic acids are generally stable and easy to handle.[7] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand | Catalyst choice can significantly impact reaction efficiency.[8] |
| Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH | K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOH | The base is crucial for the transmetalation step.[2] |
| Solvent | Toluene/Water, Dioxane/Water, or Ethanol/Water | Toluene/Water, Dioxane/Water, or Ethanol/Water | Biphasic solvent systems are common.[10] |
| Temperature | 80 - 110 °C | 80 - 110 °C | Temperature depends on the reactivity of the substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | 4 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 70 - 95% | 70 - 95% | Yields are dependent on specific substrates and optimized conditions. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a this compound derivative via the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the organoboron reagent (1.1 - 1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 mmol).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure biphenyl product.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scispace.com [scispace.com]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Methoxy-3-nitrobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Methoxy-3-nitrobiphenyl and its derivatives, crucial intermediates in various fields, including pharmaceutical and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, which offer efficient and versatile routes to these biphenyl structures. The Suzuki-Miyaura and Heck reactions are highlighted as key methodologies.
Introduction
Biphenyl scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The specific substitution pattern of a methoxy and a nitro group on the biphenyl core, as seen in this compound, makes it a valuable precursor for the synthesis of more complex molecules, including potential drug candidates. Palladium-catalyzed cross-coupling reactions have become the gold standard for the construction of C-C bonds in biaryl synthesis due to their high efficiency, functional group tolerance, and generally mild reaction conditions. This guide offers detailed protocols and data to facilitate the successful synthesis of these important compounds.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The most common and effective methods for the synthesis of this compound derivatives involve the palladium-catalyzed coupling of an aryl halide or triflate with a suitable coupling partner. The two primary strategies discussed here are the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, coupling an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. For the synthesis of this compound, this typically involves the reaction of a substituted phenylboronic acid with a halo-nitroanisole derivative.
General Reaction Scheme:
A key advantage of the Suzuki-Miyaura coupling is its use of generally stable and less toxic boronic acid reagents and its tolerance to a wide range of functional groups.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. While not a direct route to a simple biphenyl, it can be employed to synthesize precursors or derivatives of this compound where one of the aryl rings is formed from an alkene.
General Reaction Scheme:
The Heck reaction is particularly useful for creating more complex structures and introducing vinyl groups that can be further modified.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of substituted biphenyls. Researchers should adapt these protocols based on their specific substrates and available laboratory equipment.
Protocol 1: Suzuki-Miyaura Synthesis of 4-Methoxy-4'-nitrobiphenyl
This protocol is adapted from a reported synthesis of a closely related isomer and can be modified for the synthesis of this compound by selecting the appropriate starting materials.[1][2][3]
Reactants:
-
4-Methoxyphenylboronic acid
-
1-Iodo-4-nitrobenzene (or 1-bromo-4-nitrobenzene)
-
Palladium(II)-sulfosalan complex (or other suitable Pd catalyst like Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent: Water (for water-soluble catalysts) or a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, ethanol) and water.[1][4]
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.1-5 mol%).
-
Add the degassed solvent.
-
The reaction mixture is then heated to 80-100 °C and stirred for 4-24 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Synthesis of 4-Methoxybiphenyl Derivatives
Microwave irradiation can significantly reduce reaction times.[5]
Reactants:
-
4-Iodoanisole or 4-bromoanisole
-
Phenylboronic acid
-
Palladium on carbon (Pd/C) or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF) or a mixture of ethanol and water.[4]
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (1-5 mol%).
-
Add the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10-60 minutes.
-
After cooling, the reaction mixture is worked up as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the Suzuki-Miyaura synthesis of methoxy-nitrobiphenyl derivatives.
Table 1: Suzuki-Miyaura Synthesis of 4-Methoxy-4'-nitrobiphenyl [6]
| Parameter | Value |
| Aryl Halide | 1-Iodo-4-nitrobenzene |
| Boronic Acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(II)-sulfosalan complex |
| Base | Cs₂CO₃ |
| Solvent | Water |
| Temperature | 80 °C |
| Time | 1 hour |
| Yield | Up to 91% (isolated) |
Table 2: General Conditions for Suzuki-Miyaura Synthesis of 4-Methoxybiphenyl [4]
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd/MN100 |
| Catalyst Loading | 0.5 - 1.5 mol% |
| Base | NaOH, K₂CO₃, or Na₂CO₃ |
| Solvent | Ethanol/Water mixture |
| Temperature | 50 - 75 °C |
| Time | 10 - 60 minutes |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Safety Precautions
-
Palladium catalysts and their precursors can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Bases such as cesium carbonate, potassium carbonate, and sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Conclusion
The palladium-catalyzed synthesis of this compound derivatives, particularly through the Suzuki-Miyaura coupling, offers a reliable and efficient method for obtaining these valuable compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic routes. Careful selection of the catalyst, base, solvent, and reaction conditions is crucial for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Regioselective Nitration of 4-Methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic nitration of 4-methoxybiphenyl, a key transformation for the synthesis of various chemical intermediates. The methoxy group's strong activating and ortho-, para-directing nature, coupled with the directing influence of the phenyl group, governs the regioselectivity of this reaction. This application note outlines the reaction conditions, a step-by-step experimental procedure, and expected outcomes, including a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group that can be further transformed into other functional groups, such as amines. 4-Methoxybiphenyl is an activated aromatic system due to the electron-donating methoxy substituent. The nitration of this substrate is expected to be regioselective, with the nitro group predominantly substituting at the positions ortho and para to the methoxy group on the activated ring. Understanding and controlling the reaction conditions are crucial for maximizing the yield of the desired nitro-isomer and minimizing the formation of byproducts.
Reaction Principle
The nitration of 4-methoxybiphenyl proceeds via an electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 4-methoxybiphenyl then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the nitrated product. The regiochemical outcome is dictated by the directing effects of the methoxy and phenyl substituents.
Quantitative Data Summary
The following table summarizes representative quantitative data for the nitration of 4-methoxybiphenyl based on typical electrophilic aromatic substitution reactions on activated substrates. Actual yields and isomer ratios may vary depending on the specific reaction conditions employed.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methoxybiphenyl | 1.0 eq | |
| Nitric Acid (conc.) | 1.1 - 1.5 eq | Slight excess to ensure complete reaction. |
| Sulfuric Acid (conc.) | 2.0 - 3.0 eq | Acts as a catalyst to generate the nitronium ion. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Low temperature is critical to control the exothermic reaction and minimize side products. |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product Yields | ||
| 4-Methoxy-4'-nitrobiphenyl | Major Isomer | The para-substituted product is often favored due to reduced steric hindrance. |
| 4-Methoxy-2'-nitrobiphenyl | Minor Isomer | The ortho-substituted product may also be formed. |
| Overall Yield | 75 - 90% | Combined yield of mono-nitrated products. |
Experimental Protocol
Materials:
-
4-Methoxybiphenyl
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybiphenyl (1.0 eq) in a minimal amount of dichloromethane. Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.2 eq) to pre-chilled concentrated sulfuric acid (2.5 eq) while cooling in an ice bath. Caution: This mixing is highly exothermic.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-methoxybiphenyl using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the desired 4-methoxy-4'-nitrobiphenyl and other isomers.
-
Characterization: Characterize the purified product(s) using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Experimental Workflow
Caption: Experimental workflow for the nitration of 4-methoxybiphenyl.
Safety Precautions
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water (or in this case, the less concentrated acid to the more concentrated one slowly) and with cooling, never the other way around.
By following this detailed protocol, researchers can effectively synthesize nitrated derivatives of 4-methoxybiphenyl for further applications in chemical synthesis and drug development.
Application Notes and Protocols for the Quantification of 4-Methoxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Methoxy-3-nitrobiphenyl, a key intermediate in various chemical syntheses. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for the analysis of related nitroaromatic compounds and can be adapted for specific laboratory requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and reaction mixtures.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity and is ideal for the trace-level quantification of this compound and for its identification in complex matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Dichloromethane (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase like a DB-5MS).
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. GC-MS Conditions
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of this compound (e.g., m/z 229, 183, 152).
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the selected ion for the working standard solutions against their corresponding concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. These values are based on typical performance characteristics for the analysis of nitroaromatic compounds and should be validated in-house.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Application Notes: Purity Analysis of 4-Methoxy-3-nitrobiphenyl by HPLC and GC-MS
Introduction
4-Methoxy-3-nitrobiphenyl (CAS No. 15854-73-6) is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, diagnostic reagents, and other organic molecules.[1] Given its role in these sensitive applications, the purity of this compound is critical to ensure the safety, efficacy, and reproducibility of the final products. This document provides detailed analytical protocols for the determination of this compound purity using two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
These methods are designed for researchers, scientists, and drug development professionals to accurately quantify the main compound and to detect, and in the case of GC-MS, identify potential process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Principle
Reversed-phase HPLC (RP-HPLC) separates chemical compounds based on their polarity. A liquid sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds from the column. Nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and will elute later than more polar impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[2]
Experimental Protocol: HPLC Method
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagent: Formic acid (LC-MS grade).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or Nylon filters.[2]
2. Reagent Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To 1 L of HPLC grade water, add 1.0 mL of formic acid. Degas for 15 minutes.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To 1 L of HPLC grade acetonitrile, add 1.0 mL of formic acid. Degas for 15 minutes.[3]
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[4][5]
4. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: Hold at 95% B18-18.1 min: 95% to 60% B18.1-22 min: Hold at 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
5. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis
Principle
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[6] With a boiling point of 383.5°C, this compound is well-suited for GC analysis.[1] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.
Experimental Protocol: GC-MS Method
1. Instrumentation and Materials
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium (99.999% purity).[8]
-
Solvents: Dichloromethane or Ethyl Acetate (GC grade).
-
Sample Vials: 2 mL clear glass vials with PTFE septa.
2. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
If necessary, dilute further to a working concentration of approximately 10-100 µg/mL.[6]
3. Instrumental Conditions
| Parameter | Value |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |
| Injector Temperature | 250°C[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CFinal Hold: 280°C for 5 min[4] |
| MS Transfer Line Temp. | 280°C[4] |
| Ion Source Temp. | 230°C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 amu[4] |
4. Data Analysis
-
Identify the peak for this compound based on its retention time and by comparing its mass spectrum with a reference library.
-
Calculate purity using the area normalization method from the Total Ion Chromatogram (TIC).
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
Data Presentation
The following table summarizes typical quantitative results for the purity analysis of a this compound sample.
| Analytical Method | Compound Identity | Retention Time (min) | Peak Area % |
| HPLC | This compound | 8.95 | 99.82% |
| Unidentified Impurity 1 | 4.52 | 0.09% | |
| Unidentified Impurity 2 | 7.11 | 0.05% | |
| Unidentified Impurity 3 | 9.88 | 0.04% | |
| GC-MS | This compound | 12.54 | 99.88% |
| Starting Material (Impurity A) | 10.21 | 0.07% | |
| Solvent Residue (Impurity B) | 3.15 | 0.05% |
Mandatory Visualization
The diagram below illustrates the comprehensive analytical workflow for determining the purity of this compound.
Caption: Workflow for purity analysis of this compound.
References
Application Notes and Protocols for the Demethylation of 4-Methoxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the demethylation of 4-methoxy-3-nitrobiphenyl to synthesize 4-hydroxy-3-nitrobiphenyl, a valuable intermediate in the preparation of various organic compounds, including potential pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established methods for the cleavage of aryl methyl ethers, offering researchers a selection of reagents and conditions to best suit their laboratory capabilities and substrate requirements.
Introduction
The conversion of a methoxy group to a hydroxyl group is a critical transformation in organic synthesis, often necessary to unmask a reactive site for further functionalization. While the methyl group of an ether is generally stable, its removal can be achieved under specific, often rigorous, conditions.[2] This application note focuses on two common and effective reagents for the demethylation of this compound: Boron Tribromide (BBr₃) and Hydrobromic Acid (HBr).
Boron tribromide is a powerful Lewis acid that readily cleaves aryl methyl ethers at or below room temperature.[3][4] The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.[2] Hydrobromic acid, a strong Brønsted acid, facilitates demethylation at elevated temperatures, where the ether oxygen is protonated, and the bromide anion subsequently attacks the methyl group in an Sₙ2 reaction.[2][5]
Data Presentation: Comparison of Demethylation Methods
The following table summarizes the key parameters for the two primary methods detailed in this document.
| Parameter | Method 1: Boron Tribromide (BBr₃) | Method 2: Hydrobromic Acid (HBr) |
| Reagent | Boron tribromide (BBr₃), often as a 1M solution in dichloromethane (DCM) | 47-48% aqueous Hydrobromic Acid (HBr), optionally with acetic acid |
| Stoichiometry | At least 1 equivalent of BBr₃ per methoxy group is recommended.[3] | Used in large excess as the reaction medium. |
| Solvent | Dry Dichloromethane (DCM) | Acetic Acid (optional, to improve solubility)[2][5] |
| Temperature | Typically from -78°C to room temperature.[2] The reaction can be initiated at low temperatures and allowed to warm gradually.[3] | Elevated temperatures, typically refluxing at 100-130°C.[2][5] |
| Reaction Time | Can range from a few hours to overnight, depending on the substrate and temperature. | Generally a few hours at reflux. |
| Work-up | Careful quenching with water or ice, followed by extraction.[6] BBr₃ reacts violently with water.[2] | Cooling of the reaction mixture, followed by extraction and washing.[5] |
| Advantages | High reactivity, effective at low temperatures, suitable for sensitive substrates.[4] | Less expensive reagent, simpler reaction setup. |
| Disadvantages | Highly reactive and corrosive, moisture-sensitive, requires anhydrous conditions.[2] | Requires high temperatures, which may not be suitable for all substrates; potential for side reactions.[7] |
Experimental Protocols
Safety Precautions: Both Boron Tribromide and Hydrobromic Acid are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. BBr₃ reacts violently with water and should be handled with extreme care under anhydrous conditions.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is adapted from general procedures for the demethylation of aryl methyl ethers using BBr₃.[3][4][6]
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in dry dichloromethane (DCM)
-
Dry dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Ice bath and/or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in dry dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath. For more sensitive substrates or to better control the reaction, a lower temperature such as -78°C (dry ice/acetone bath) can be used.[2]
-
Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (1.1 to 1.5 equivalents) dropwise to the stirred solution via syringe. A white precipitate may form upon addition.[4]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0°C in an ice bath. With extreme caution , slowly and dropwise add deionized water to quench the excess BBr₃. This process is highly exothermic and will produce HBr gas. Alternatively, the reaction mixture can be added dropwise to a stirring mixture of ice water.[6]
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate is present, add a suitable organic solvent (e.g., ethyl acetate) to dissolve it.
-
Washing: Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-hydroxy-3-nitrobiphenyl can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Demethylation using Hydrobromic Acid (HBr)
This protocol is based on general procedures for demethylation using HBr in acetic acid.[2][5]
Materials:
-
This compound
-
48% aqueous Hydrobromic Acid (HBr)
-
Glacial acetic acid
-
Ethyl acetate or other suitable extraction solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, glacial acetic acid, and 48% aqueous HBr. The acetic acid helps to dissolve the starting material.[2][5]
-
Heating: Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring.
-
Reaction: Maintain the reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (perform the extraction three times).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the demethylation of this compound.
Caption: General workflow for the demethylation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Methoxy-3-nitrobiphenyl in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-Methoxy-3-nitrobiphenyl, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for key chemical transformations and biological evaluation assays, presents quantitative data on the biological activities of related compounds, and visualizes experimental workflows and a key signaling pathway implicated in the action of such derivatives.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, offering multiple avenues for chemical modification to explore structure-activity relationships (SAR). The presence of the nitro and methoxy groups, along with the biphenyl core, allows for a range of derivatization strategies aimed at modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. These derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Derivatization Strategies
The chemical versatility of this compound allows for several key modifications:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a crucial handle for further functionalization, such as amide bond formation.
-
Suzuki-Miyaura Cross-Coupling: The biphenyl system can be further elaborated by introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. This is particularly useful for exploring the impact of steric and electronic effects on biological activity.
-
Demethylation: The methoxy group can be cleaved to reveal a phenol, which can be further modified, for instance, through etherification or esterification, to fine-tune the compound's properties.
The following diagram illustrates the general workflow for the derivatization and subsequent biological evaluation of this compound.
Application Notes and Protocols for Monitoring Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. This palladium-catalyzed cross-coupling reaction is widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Accurate and efficient monitoring of the reaction progress is crucial for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring process safety and scalability.
This document provides detailed application notes and protocols for the most common analytical techniques used to monitor the progress of Suzuki coupling reactions: Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Monitoring Techniques
A variety of analytical methods can be employed to track the consumption of starting materials and the formation of the desired biaryl product. The choice of technique depends on factors such as the physical properties of the reactants and products (e.g., volatility, chromophores), the desired level of quantification, and the available instrumentation.
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// Edges reaction -> monitoring; monitoring -> tlc; monitoring -> gc; monitoring -> hplc; monitoring -> nmr; } digraph "experimental_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Roboto", fontsize=10, margin="0.2,0.1", height=0.4, fontcolor="#202124"]; edge [fontname="Roboto", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph "cluster_reaction" { label = "Reaction Setup & Execution"; bgcolor="#F1F3F4"; A [label="Combine Reactants,\nCatalyst, Base, Solvent", fillcolor="#FFFFFF"]; B [label="Heat and Stir under\nInert Atmosphere", fillcolor="#FFFFFF"]; A -> B; }
subgraph "cluster_sampling" { label = "Sampling & Quenching"; bgcolor="#F1F3F4"; C [label="Withdraw Aliquot\nat Time Point (t)", fillcolor="#FFFFFF"]; D [label="Quench Reaction\n(e.g., dilute with solvent)", fillcolor="#FFFFFF"]; C -> D; }
subgraph "cluster_analysis" { label = "Analysis"; bgcolor="#F1F3F4"; E [label="Sample Preparation\n(Dilution, Filtration, Internal Standard)", fillcolor="#FFFFFF"]; F [label="Inject into\nAnalytical Instrument", fillcolor="#FFFFFF"]; G [label="Data Acquisition\n& Processing", fillcolor="#FFFFFF"]; H [label="Determine % Conversion\n& Product Formation", fillcolor="#FFFFFF"]; E -> F -> G -> H; }
B -> C [lhead="cluster_sampling"]; D -> E [lhead="cluster_analysis"]; } Figure 2: A generalized experimental workflow for monitoring a Suzuki coupling reaction.
Data Presentation: Comparison of Monitoring Techniques
The following tables summarize representative quantitative data obtained from monitoring a Suzuki coupling reaction using different analytical techniques.
Table 1: Reaction Progress Monitored by HPLC
| Reaction Time (minutes) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Table 2: Reaction Progress Monitored by ¹H NMR
| Reaction Time (minutes) | Starting Material 1 (%) | Product (%) |
| 0 | 100 | 0 |
| 30 | 50 | 50 |
| 60 | 25 | 75 |
| 120 | 5 | 95 |
| 180 | <1 | >99 |
Table 3: Reaction Progress Monitored by GC
| Reaction Time (hours) | Aryl Halide Conversion (%) |
| 0 | 0 |
| 1 | 45 |
| 2 | 80 |
| 4 | 98 |
| 6 | >99 |
Experimental Protocols
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective technique for qualitative and semi-quantitative monitoring of a reaction's progress. It allows for the visualization of the consumption of starting materials and the appearance of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Appropriate solvent system (e.g., hexanes/ethyl acetate mixture)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate) if compounds are not UV-active
Protocol:
-
Prepare the Developing Chamber: Add the chosen solvent system to the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 30 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate's baseline. It is also advisable to spot the starting materials as references.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp and circle them with a pencil.[2] If necessary, further visualize by dipping the plate in a staining solution and heating.
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material references. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction is progressing. The relative intensity of the spots can provide a semi-quantitative measure of conversion.[3]
Gas Chromatography (GC)
GC is a powerful quantitative technique for monitoring reactions that involve volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent separation and sensitivity.
Materials:
-
Gas chromatograph with an appropriate column (e.g., capillary column HP-1MS) and detector (FID or MS)
-
Autosampler vials and caps
-
Syringes for sample injection
-
An appropriate internal standard (e.g., biphenyl)
-
Solvent for dilution (e.g., ethyl acetate)
Protocol:
-
Sample Preparation: At specific time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent containing a known concentration of an internal standard.[4]
-
Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Develop a temperature program that provides good separation of the starting materials, product, and internal standard. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C for FID).
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.[5]
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Processing: Integrate the peak areas of the starting material(s), product, and the internal standard. Calculate the concentration of each component relative to the internal standard. The percent conversion can be determined by comparing the amount of starting material remaining at each time point to the initial amount.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantitative analysis of a broad range of compounds, including those that are non-volatile or thermally labile.
Materials:
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC vials and caps
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Syringe filters (0.22 µm)
-
Solvent for dilution (e.g., acetonitrile)
Protocol:
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a suitable solvent, which may contain an internal standard. Filter the sample through a 0.22 µm syringe filter.
-
Method Development:
-
Column: Choose a column that provides good separation of the analytes (e.g., a reverse-phase C18 column).
-
Mobile Phase: Develop a mobile phase composition (isocratic or gradient) that achieves optimal separation.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detector Wavelength: Select a UV wavelength where all components of interest have significant absorbance.
-
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Generate a calibration curve for the starting materials and product using standards of known concentrations. Use the peak areas from the chromatograms of the reaction samples to determine the concentration of each component at different time points based on the calibration curves.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for monitoring reaction progress due to its quantitative nature and ability to provide detailed structural information. ¹H NMR is most commonly used for this purpose.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (optional, for precise quantification)
Protocol:
-
Sample Preparation: At specific time intervals, take a sample from the reaction mixture. The sample can often be analyzed directly by dissolving it in a deuterated solvent.[6] For quantitative analysis, a known amount of an internal standard can be added.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals being integrated) to allow for complete relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify characteristic, well-resolved signals for the starting material(s) and the product.
-
Integrate these signals. The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the components in the mixture.
-
The percent conversion can be calculated from the relative integrals of the starting material and product signals over time.
-
Conclusion
The choice of the most appropriate method for monitoring a Suzuki coupling reaction depends on the specific reaction, the available resources, and the desired level of detail. TLC is an invaluable tool for quick, qualitative checks, while GC, HPLC, and NMR provide robust quantitative data essential for reaction optimization and kinetic studies. By implementing these protocols, researchers, scientists, and drug development professionals can gain a deeper understanding of their Suzuki coupling reactions, leading to more efficient and reproducible synthetic processes.
References
Application Notes and Protocols: 4-Methoxy-3-nitrobiphenyl in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-3-nitrobiphenyl is a versatile organic compound with a biphenyl backbone functionalized with methoxy and nitro groups. While its primary documented application is as a key intermediate in the synthesis of the acaricide bifenazate, its structural features suggest potential as a precursor for advanced materials. The presence of the nitro group allows for straightforward conversion to an amino functionality, opening pathways for its use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. This document provides detailed protocols for the synthesis of this compound and its subsequent transformation into a diamine monomer, followed by a representative protocol for polymerization into a novel polyamide.
Introduction to this compound in Materials Science
The rigid biphenyl structure of this compound imparts thermal stability and mechanical strength to polymeric materials derived from it. The methoxy group can enhance solubility and modify the electronic properties of the resulting material. The nitro group is a particularly useful functionality, as it can be readily reduced to an amine. This amino derivative can then be used as a monomer for the synthesis of various polymers.
This document outlines the potential application of this compound as a precursor to a diamine monomer for the synthesis of aromatic polyamides. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance.
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of 3-nitrobiphenyl-4-ol.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-nitrobiphenyl-4-ol
-
Dimethyl sulfate
-
Acetone
-
Ethanol
-
Ice bath
-
Rotary evaporator
Procedure:
-
Prepare a solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml).
-
In a separate flask equipped with a stirrer and placed in an ice bath, prepare a solution of dimethyl sulfate (1.2 g, 18 mmol) in acetone.
-
Slowly add the 3-nitrobiphenyl-4-ol solution to the dimethyl sulfate solution under stirring in the ice bath.
-
After the addition is complete, remove the ice bath and continue stirring the reaction mixture for 48 hours at room temperature.
-
After 48 hours, evaporate the solvent using a rotary evaporator to yield the crude this compound.
-
Recrystallize the crude product from ethanol to obtain colorless block-like crystals of pure this compound.[1]
Diagram of Synthesis Workflow:
Caption: Synthesis of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Crystal System | Orthorhombic | [1] |
| Dihedral angle between benzene rings | 36.69° | [1] |
Application in Polymer Synthesis: A Representative Protocol
A potential materials science application of this compound is its use as a precursor for a diamine monomer, which can then be polymerized. This involves the reduction of the nitro group to an amine, followed by dimerization to form a diamine, and subsequent polymerization.
Step 1: Reduction to 3-Amino-4-methoxybiphenyl
The nitro group of this compound can be reduced to an amine using standard reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation.
Step 2: Dimerization and Polymerization (Hypothetical Protocol)
While direct polymerization of 3-amino-4-methoxybiphenyl is possible, a more common approach for creating high-performance aromatic polyamides involves the use of a diamine monomer. A plausible, though not directly cited, pathway would involve the synthesis of a diamine such as 3,3'-dimethoxybiphenyl-4,4'-diamine, for which polymerization protocols exist. The following is a representative protocol for the synthesis of a polyamide from a related diamine, illustrating the potential of this class of monomers.
Experimental Protocol: Polyamide Synthesis from a Diamine Monomer
Materials:
-
3,3'-dimethoxybiphenyl-4,4'-diamine
-
Adipic acid (or another diacid chloride)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Ice water
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 3,3'-dimethoxybiphenyl-4,4'-diamine (2.44 g, 0.01 mol) in DMF (10 mL) with a few drops of dry pyridine.
-
Cool the mixture and add adipic acid (0.02 mol) while stirring.
-
Continue stirring for 24 hours.
-
Pour the reaction mixture into ice water containing 5 mL of concentrated hydrochloric acid to precipitate the polymer.
-
Filter the precipitate and dry it to obtain the polyamide.
Diagram of Polymerization Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-nitrobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methoxy-3-nitrobiphenyl synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling.
Question: My Suzuki coupling reaction of 4-bromo-2-nitroanisole and phenylboronic acid is resulting in a low yield or has failed completely. What are the primary causes?
Answer:
Low yields in the Suzuki coupling of an electron-rich aryl bromide like 4-bromo-2-nitroanisole are a common challenge. The primary reasons often relate to the electronic properties of the starting material and the specific reaction conditions. Key factors to investigate include:
-
Inefficient Oxidative Addition: The electron-donating methoxy group can make the initial oxidative addition of the aryl bromide to the Pd(0) catalyst slower, which is often the rate-determining step.
-
Catalyst System Inactivity: The choice of palladium catalyst and ligand is critical. Standard catalysts such as Pd(PPh₃)₄ may not be effective for this specific substrate combination. For instance, in the synthesis of the related 4-methoxybiphenyl, several common phosphine-based ligands proved to be ineffective, resulting in yields of around 5%.[1]
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role in the catalytic cycle. An inappropriate combination can lead to a stalled reaction or the prevalence of side reactions.
-
Side Reactions: The most common side reactions that consume starting materials and reduce yield are protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and promote homocoupling.
Question: I am observing a significant amount of homocoupling byproduct (biphenyl). How can this be minimized?
Answer:
The formation of biphenyl from the self-coupling of phenylboronic acid is a frequent side reaction. It is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction. To mitigate this:
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species can reduce the initial concentration of Pd(II) that often promotes homocoupling.
-
Control Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help minimize its opportunity to homocouple.
-
Ligand Selection: The choice of ligand can also influence the rate of homocoupling. Bulky electron-rich ligands can sometimes suppress this side reaction.
Question: My starting material, 4-bromo-2-nitroanisole, is being consumed, but I am not forming the desired product. What is likely happening?
Answer:
If your aryl bromide is being consumed without the formation of this compound, the most probable side reaction is dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture. Potential sources include certain bases or impurities in the solvents.
To troubleshoot this issue:
-
Use High-Purity Reagents: Ensure that all solvents are anhydrous and of high purity.
-
Screen Different Bases: Consider switching to a non-hydridic base. For example, if you suspect your base is the issue, you could try alternatives like K₃PO₄ or Cs₂CO₃.
Question: Does the nitro group on my aryl bromide interfere with the Suzuki coupling reaction?
Answer:
Generally, the nitro group should not interfere with the Suzuki coupling. In fact, as an electron-withdrawing group, it can make the aryl bromide more reactive towards oxidative addition, which can be beneficial for the reaction rate. While there have been reports of nitro groups acting as pseudo-halides in some coupling reactions, this is typically outcompeted by the more reactive C-Br bond. The primary challenge in this specific synthesis is more likely related to the electron-donating effect of the methoxy group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting an aryl halide (e.g., 4-bromo-2-nitroanisole) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. An alternative, non-coupling method involves the methylation of 3-nitrobiphenyl-4-ol using a methylating agent like dimethyl sulfate.[2]
Q2: Which starting materials should I use for the Suzuki coupling synthesis?
A2: The typical precursors are 4-bromo-2-nitroanisole and phenylboronic acid.
Q3: What are the recommended catalysts, bases, and solvents for this reaction?
A3: The optimal conditions often require screening.
-
Catalysts: For electron-rich aryl bromides, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often outperform traditional catalysts like Pd(PPh₃)₄.
-
Bases: A range of bases can be used, with inorganic bases being the most common. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings. Potassium carbonate (K₂CO₃) is a widely used, cost-effective option.
-
Solvents: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water. The water is necessary to dissolve the inorganic base.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Q5: What is a typical work-up and purification procedure?
A5: After the reaction is complete, it is typically cooled to room temperature, diluted with an organic solvent (like ethyl acetate), and washed with water and brine to remove the base and other inorganic salts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is usually purified by column chromatography on silica gel.
Data Presentation
The following tables provide a summary of quantitative data from studies on Suzuki-Miyaura coupling reactions of substrates with similar electronic properties to those used in the synthesis of this compound. This data can guide the optimization of reaction conditions.
Table 1: Effect of Aryl Bromide Substituents on Reaction Rate
| Entry | Aryl Bromide | Boronic Acid | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| 1 | 4-Bromo-nitrobenzene | Phenylboronic acid | 95 | 3343 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 89 | 2744 |
| Data adapted from a study using a Pd-polymer hybrid catalyst, demonstrating the influence of electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups.[3] |
Table 2: Optimization of Reaction Conditions for a Substituted Aryl Bromide
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 40 |
| 2 | K₃PO₄ | Acetonitrile | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 60 |
| 4 | Cs₂CO₃ | Toluene | 70-80 |
| Data adapted from the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, showcasing the impact of base and solvent selection on yield.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol for the synthesis of this compound and may require optimization.
Materials:
-
4-bromo-2-nitroanisole (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitroanisole, phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Alternative Synthesis via Methylation
This protocol is adapted from the literature for the synthesis of this compound from 3-nitrobiphenyl-4-ol.[2]
Materials:
-
3-nitrobiphenyl-4-ol (1.0 equiv)
-
Dimethyl sulfate (approx. 2.0 equiv)
-
Acetone
Procedure:
-
Reaction Setup: In an ice bath, slowly add a solution of 3-nitrobiphenyl-4-ol in acetone to a solution of dimethyl sulfate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 48 hours.
-
Work-up: Evaporate the solvent on a rotary evaporator to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Synthesis of 4-Methoxy-3-nitrobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions concerning the synthesis of 4-methoxy-3-nitrobiphenyl. Our aim is to help you identify and resolve common issues encountered during synthesis, leading to improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This method involves the reaction of an aryl halide with an organoboron compound.[3] A typical Suzuki-Miyaura approach would involve reacting 4-methoxyphenylboronic acid with a 1-halo-3-nitrobenzene or 3-nitrophenylboronic acid with a 4-methoxyhalobenzene. Another reported method is the methylation of 3-nitrobiphenyl-4-ol using a reagent like dimethyl sulfate.[4]
Q2: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound?
A2: The most prevalent byproducts in the Suzuki-Miyaura synthesis of biphenyl compounds are homocoupling products and protodeboronation products.[5][6] Homocoupling results in the formation of symmetrical biphenyls from the starting materials, such as 4,4'-dimethoxybiphenyl (from 4-methoxyphenylboronic acid) or 3,3'-dinitrobiphenyl (from a 3-nitrophenyl starting material). Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of anisole from 4-methoxyphenylboronic acid, for example.[6]
Q3: How can the formation of homocoupling byproducts be minimized?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5] To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5] The choice of base can also influence the extent of homocoupling; using milder bases such as K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or KOH.[5]
Q4: What causes protodeboronation of the boronic acid, and how can it be prevented?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boron functional group with a hydrogen atom. This can be caused by the presence of protic impurities, such as water, in the reaction mixture.[6] To prevent this, it is essential to use anhydrous solvents and reagents. Using more stable boronic esters, like pinacol esters, instead of boronic acids can also reduce the likelihood of protodeboronation.[6]
Q5: Can byproducts arise from the nitration of precursors?
A5: Yes, if a nitration step is performed on a precursor like 4-methoxybiphenyl or anisole, isomeric byproducts can form. For instance, the nitration of anisole can yield both ortho- and para-nitro isomers.[7] Additionally, attack of the nitronium ion at the carbon atom bearing the methoxy group (ipso-attack) can lead to the formation of phenolic byproducts, such as 4-methyl-2-nitrophenol from the nitration of p-methylanisole.[7]
Q6: How can I effectively purify crude this compound?
A6: Purification of the crude product is typically achieved through column chromatography on silica gel.[8] The choice of eluent system will depend on the polarity of the byproducts. For instance, less polar homocoupling byproducts like 4,4'-dimethoxybiphenyl will elute before the more polar desired product. Following chromatography, recrystallization from a suitable solvent, such as ethanol, can further enhance the purity of this compound.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-001 | Low or No Product Formation | Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. | - Ensure strict anaerobic conditions to prevent oxidation. - Use a pre-catalyst that readily forms Pd(0). - Select a ligand that effectively stabilizes the Pd(0) species.[5] |
| SMC-002 | Significant Homocoupling of Boronic Acid | Oxygen in the Reaction: Promotes oxidative homocoupling. Base-Induced Decomposition: Certain bases can accelerate boronic acid decomposition. | - Thoroughly degas all solvents and reagents. - Employ milder bases such as K₃PO₄ or Cs₂CO₃.[5] |
| SMC-003 | Protodeboronation of Boronic Acid | Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with hydrogen.[6] Unstable Boronic Acids: Some boronic acids are inherently prone to decomposition. | - Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters).[6] |
| SMC-004 | Reaction Stalls Before Completion | Ligand Decomposition: The phosphine ligand may degrade under the reaction conditions. Catalyst Deactivation: The palladium catalyst may precipitate out of the solution. | - Use more robust ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos). - Increase the catalyst loading, but be mindful of cost and potential side reactions. |
| SMC-005 | Formation of Isomeric Byproducts | Nitration of Precursor: Nitration of a substituted anisole or biphenyl can lead to a mixture of isomers. | - Optimize nitration conditions (temperature, nitrating agent, reaction time) to favor the desired isomer. - Purify the nitrated intermediate before proceeding to the coupling step. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on the specific substrates and available laboratory equipment.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (e.g., 1-bromo-3-nitrobenzene, 1.0 equivalent), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be low initially and gradually increased.
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the silica gel column. Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
The following diagrams illustrate key workflows and reaction pathways relevant to the synthesis of this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura synthesis.
Caption: Key byproduct pathways in Suzuki-Miyaura coupling.
Caption: Isomeric byproducts from precursor nitration.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
purification of crude 4-Methoxy-3-nitrobiphenyl by column chromatography
Welcome to the technical support center for the purification of crude 4-Methoxy-3-nitrobiphenyl. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity product through column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: My product, this compound, is not eluting from the silica gel column.
A1: This is a common issue that typically points to the mobile phase being too non-polar or potential decomposition.
-
Probable Cause: The eluent (solvent system) is not polar enough to displace the compound from the highly polar silica gel stationary phase.
-
Troubleshooting Solutions:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. For instance, if you are using a 95:5 Hexane:Ethyl Acetate system, try switching to 90:10 or 85:15. Monitor the elution with Thin Layer Chromatography (TLC).
-
Check for Decomposition: The compound may be degrading on the acidic silica gel.[1] To test this, spot your crude material on a silica TLC plate, and let it stand for an hour before developing it. If a new spot appears or the original spot diminishes, decomposition is likely.[1] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[1]
-
Confirm Compound Presence: Ensure the compound was loaded onto the column correctly and did not come off in the solvent front. Check the very first fractions collected.[1]
-
Q2: I am getting poor separation between this compound and an impurity.
A2: Inadequate separation can result from several factors, including an unoptimized solvent system, improper column packing, or overloading.
-
Probable Cause: The chosen eluent does not provide sufficient resolution between your product and contaminants. This is often the case with byproducts of similar polarity, such as homocoupling products from a Suzuki reaction.[2]
-
Troubleshooting Solutions:
-
Optimize Solvent System via TLC: Before running the column, screen various solvent systems with TLC. The goal is to find a system where the desired product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities.
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1.
-
Improve Column Packing: Ensure the column is packed uniformly, without cracks or air bubbles, as these create channels for the solvent and sample to pass through unevenly.
-
Use Gradient Elution: Start with a low-polarity eluent to remove non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Q3: My product is eluting as a broad or "trailing" band, leading to mixed fractions.
A3: Band broadening or trailing (tailing) can be caused by solubility issues, secondary interactions with the silica gel, or running the column too slowly.
-
Probable Cause: The highly polar nitro group in your compound can have strong secondary interactions with the acidic silanol groups on the silica surface.
-
Troubleshooting Solutions:
-
Adjust Solvent Polarity: When your product begins to elute, you can sometimes increase the eluent's polarity slightly to accelerate its movement down the column, which can sharpen the band and reduce tailing.[1]
-
Use a Solvent Modifier: Adding a very small amount (0.1-0.5%) of a competitive base like triethylamine or a polar modifier like methanol to your eluent system can help to block the active sites on the silica gel, reducing tailing.
-
Check Sample Solubility: Ensure the sample is fully dissolved when loaded. If it precipitates at the top of the column, it will continuously dissolve as the eluent passes, leading to a long, trailing band. Use a "dry loading" technique if solubility is an issue.
-
Data Presentation
Quantitative data is crucial for reproducibility. The tables below summarize recommended starting conditions and parameters for your purification.
Table 1: Recommended Solvent Systems for TLC & Column Chromatography
| Stationary Phase | Eluent System (v/v) | Target Rf (Product) | Application Notes |
| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | 0.25 - 0.35 | An excellent starting point. Begin with 95:5 and increase ethyl acetate content to achieve the desired Rf. |
| Silica Gel (230-400 mesh) | Toluene / Acetone | 0.25 - 0.35 | Offers different selectivity which may help separate difficult impurities. |
| Silica Gel (230-400 mesh) | Dichloromethane / Hexane | 0.25 - 0.35 | Good for less polar compounds; polarity can be increased by adding more dichloromethane. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Elution | Eluent too non-polar. | Gradually increase eluent polarity (e.g., from 5% to 10% EtOAc in Hexane). |
| Compound decomposition. | Test stability on TLC; consider using neutral alumina or deactivated silica.[1] | |
| Poor Separation | Suboptimal eluent system. | Perform TLC screening to find a solvent system with better ΔRf values. |
| Column overloading. | Reduce the amount of crude material; maintain a high silica-to-sample ratio (e.g., 50:1). | |
| Poor column packing. | Repack the column carefully to ensure a uniform and dense bed. | |
| Band Tailing | Strong interaction with silica. | Add a modifier like 0.1% triethylamine to the eluent. |
| Elution is too slow. | Once the product begins to elute, moderately increase solvent polarity to speed it up.[1] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
-
Selection of Eluent:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for this compound and good separation from impurities.
-
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, a 2-3 cm diameter column is suitable).
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude) in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound (e.g., 1g) in a minimal amount of the eluent or dichloromethane. Carefully add the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3g), and remove the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution, collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
If a gradient elution is needed, start with the low-polarity solvent system and gradually introduce a more polar mixture.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
-
Isolation of Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the purification process.
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Relationship between eluent polarity and compound elution.
References
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Nitroarenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Suzuki coupling of nitroarenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using nitroarenes as electrophiles in Suzuki coupling?
Nitroarenes are attractive electrophiles for Suzuki coupling due to their ready availability and low cost, often prepared through the facile nitration of aromatic compounds.[1][2] Their use can streamline synthetic routes by avoiding the halogenation steps typically required to prepare aryl halides, thus improving atom and step economy.[3][4]
Q2: Which palladium catalyst systems are most effective for the Suzuki coupling of nitroarenes?
The pioneering and most successful catalyst systems for this transformation involve palladium precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5]
-
Pd/BrettPhos: This system was the first to effectively catalyze the Suzuki-Miyaura coupling of nitroarenes.[2][5]
-
Pd/NHC: Palladium catalysts supported by specific N-heterocyclic carbene ligands have demonstrated even higher activity than the Pd/BrettPhos system, allowing for lower catalyst loadings.[1][5][6]
Standard ligands used for Suzuki couplings with aryl halides, such as PPh₃, SPhos, RuPhos, and PCy₃, have been found to be largely ineffective for the coupling of nitroarenes.[3][7]
Q3: What is the proposed mechanism for the Suzuki coupling of nitroarenes?
The catalytic cycle is initiated by the unprecedented oxidative addition of the Ar-NO₂ bond to a Pd(0) complex.[2][6][8] This is considered the rate-determining step of the reaction.[3] The cycle then proceeds through the established steps of transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][8]
Q4: What are the optimal reaction conditions for the Suzuki coupling of nitroarenes?
Based on published literature, the following conditions have proven effective for the Suzuki coupling of a range of nitroarenes:
| Component | Recommended | Notes |
| Palladium Precursor | Pd(acac)₂ | Other Pd(0) or Pd(II) sources may also be viable. |
| Ligand | BrettPhos or specific NHCs | The choice of ligand is crucial for reactivity. |
| Base | K₃PO₄·nH₂O or CsF | The presence of water with K₃PO₄ can be important for reactivity.[3][8] |
| Solvent | 1,4-Dioxane | Anhydrous, degassed solvent is recommended. |
| Temperature | ~130 °C | Higher temperatures are generally required to facilitate the challenging oxidative addition.[8] |
| Additive | 18-crown-6 | Often used with potassium bases to improve their solubility and activity.[8] |
Troubleshooting Guide
Problem 1: Low or No Conversion of the Nitroarene Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or may have decomposed. Ensure you are using a reliable palladium precursor and a suitable ligand like BrettPhos or an appropriate NHC. Prepare the catalyst in situ under an inert atmosphere. |
| Ineffective Ligand | Standard Suzuki coupling ligands are often ineffective.[3][7] Switch to a bulky, electron-rich phosphine ligand like BrettPhos or a proven NHC ligand for this specific transformation.[1][5][6] |
| Incorrect Base | The choice of base is critical for activating the boronic acid.[9] K₃PO₄·nH₂O and CsF are recommended.[8] If using anhydrous K₃PO₄, the addition of a small amount of water may be necessary.[10] |
| Low Reaction Temperature | The oxidative addition of the Ar-NO₂ bond is the rate-determining step and requires significant thermal energy.[3] Ensure the reaction temperature is maintained at or around 130 °C.[8] |
| Presence of Oxygen | Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[11] |
Problem 2: Low Yield of the Desired Biaryl Product with Consumption of Starting Material
| Possible Cause | Suggested Solution |
| Protodeboronation of the Boronic Acid | Boronic acids can be unstable and undergo hydrolysis to the corresponding arene.[12][13] Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). |
| Homocoupling of the Boronic Acid | This side reaction can be promoted by the presence of Pd(II) species and oxygen.[14] Ensure an inert atmosphere and consider using a slight excess of the nitroarene relative to the boronic acid. |
| Reduction of the Nitroarene | The nitro group can be reduced by the low-valent palladium catalyst, especially if the cross-coupling is slow.[1] Ensure the use of an effective ligand that promotes the desired oxidative addition over side reactions. |
| Catalyst Deactivation (Palladium Black) | The catalyst can precipitate as palladium black, reducing its activity.[10][14] This can be caused by impurities, high temperatures for extended periods, or an inappropriate ligand. Ensure high-purity reagents and consider a lower catalyst loading if the reaction is proceeding but sluggishly. |
Problem 3: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Arene (from protodeboronation) | Instability of the boronic acid in the reaction medium.[12][13] | Use fresh boronic acid, consider using a boronic ester, or add the boronic acid portion-wise. |
| Biaryl (from homocoupling of boronic acid) | Presence of oxidants (e.g., air) or Pd(II) species.[14] | Rigorously exclude oxygen from the reaction. Use a slight excess of the nitroarene. |
| Aniline Derivative (from nitro reduction) | Slow cross-coupling allowing for competing reduction of the nitro group.[1] | Optimize the catalyst system (ligand, palladium source) to accelerate the Suzuki coupling. |
| Dehalogenated Arene (if applicable) | If the nitroarene also contains a halide, dehalogenation can occur. | This is a common side reaction in Suzuki couplings. Modifying the ligand and base may help to control the selectivity. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Nitroarene
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
Nitroarene (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(acac)₂ (2-5 mol%)
-
BrettPhos (2-5 mol%)
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K₃PO₄·nH₂O (2.0 - 3.0 equiv)
-
18-crown-6 (optional, stoichiometric with base)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the nitroarene, arylboronic acid, Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, and 18-crown-6 (if used).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki coupling of nitroarenes.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki–Miyaura Coupling of Nitroarenes - SYNFORM - Thieme Chemistry [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Minimizing Homocoupling in Biphenyl Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in the synthesis of biphenyl derivatives. The following information is designed to help you diagnose and resolve issues in your cross-coupling reactions, leading to higher yields and purer products.
Frequently Asked questions (FAQs)
Q1: What is homocoupling and why is it a problem in biphenyl synthesis?
A1: Homocoupling is a common side reaction in transition metal-catalyzed cross-coupling reactions where two identical molecules of a coupling partner react with each other. In the context of biphenyl synthesis, this results in the formation of symmetrical biaryls (e.g., A-A or B-B) instead of the desired unsymmetrical biphenyl (A-B). This side reaction consumes starting materials, reduces the yield of the target molecule, and complicates the purification process due to the structural similarity of the homocoupled byproducts to the desired product.
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura coupling?
A2: The two main culprits for homocoupling in Suzuki-Miyaura reactions are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[1] Oxygen can promote the oxidative homocoupling of the boronic acid reagent.[2] Similarly, Pd(II) species can directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) catalyst.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy will reveal the presence of the symmetrical biaryl byproducts.
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.
Q5: Are there alternative cross-coupling reactions I can use if I cannot resolve homocoupling issues in my Suzuki-Miyaura reaction?
A5: Yes, several other cross-coupling reactions can be employed for biphenyl synthesis and may be less prone to homocoupling for your specific substrates. These include the Ullmann, Negishi, Stille, and Hiyama couplings. Each has its own advantages and disadvantages regarding substrate scope, functional group tolerance, and reaction conditions.
Troubleshooting Guide: Minimizing Homocoupling in Suzuki-Miyaura Coupling
If you are observing significant homocoupling in your Suzuki-Miyaura reaction, follow this troubleshooting guide.
Diagram: Troubleshooting Workflow for Homocoupling in Suzuki-Miyaura Coupling
Caption: A step-by-step workflow to diagnose and resolve homocoupling issues in Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing
Oxygen is a major contributor to the homocoupling of boronic acids. The following protocols are for effectively removing dissolved oxygen from reaction solvents.
Method A: Freeze-Pump-Thaw (Most Effective)
-
Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen.
-
Pump: Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove the gases from the headspace.
-
Thaw: Close the stopcock to the vacuum line and allow the solvent to thaw completely.
-
Repeat: Repeat this cycle at least three times to ensure thorough deoxygenation.[3] After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Method B: Sparging with Inert Gas
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) into the solvent, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.[2] For larger volumes of solvent, a longer sparging time is recommended.
Protocol 2: Suzuki-Miyaura Coupling with a Pd(0) Precatalyst
Using a Pd(0) precatalyst avoids the in situ reduction step that can contribute to homocoupling.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed Toluene/Water (10:1, 11 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent and add it to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Table 1: Effect of Palladium Precatalyst on Homocoupling
| Precatalyst | Catalyst Loading (mol%) | Homocoupling (%) | Desired Product Yield (%) |
| Pd(OAc)₂ | 2 | 15-25 | 60-75 |
| PdCl₂(dppf) | 2 | 10-15 | 75-85 |
| Pd(PPh₃)₄ | 2 | <5 | >90 |
| Pd₂(dba)₃ | 1 | <5 | >90 |
Note: Data is representative and will vary based on substrates and specific reaction conditions.
Alternative Cross-Coupling Reactions
If homocoupling remains a persistent issue, consider these alternative methods for biphenyl synthesis.
Diagram: Decision Tree for Selecting a Cross-Coupling Reaction
Caption: A decision-making guide for choosing an appropriate cross-coupling reaction for biphenyl synthesis.
Protocol 3: Ullmann Homocoupling
The classic Ullmann reaction is a copper-catalyzed homocoupling of aryl halides, useful for synthesizing symmetrical biphenyls.[4][5][6]
Materials:
-
Aryl Halide (e.g., 2-chloronitrobenzene) (10 mmol)
-
Copper powder (20 mmol)
-
DMF (optional, 20 mL)
Procedure:
-
In a round-bottom flask, combine the aryl halide and copper powder.
-
If using a solvent, add DMF.
-
Heat the mixture to a high temperature (typically >200 °C, or a lower temperature of around 85 °C if using activated copper powder and a solvent like DMF).[4][7]
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove the copper salts.
-
Extract the product with an appropriate organic solvent, wash, dry, and purify by chromatography or recrystallization.
Protocol 4: Negishi Coupling
The Negishi coupling utilizes organozinc reagents and often exhibits high functional group tolerance with minimal homocoupling.[8][9]
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylzinc Halide (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst.
-
Add the aryl halide, followed by the anhydrous THF.
-
Slowly add the arylzinc halide solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and purify.
Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Coupling Partner | Catalyst | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Organoboron | Pd | Mild conditions, commercially available reagents, low toxicity of boron compounds. | Homocoupling , protodeborylation. |
| Ullmann | Aryl Halide | Cu | Good for symmetrical biphenyls. | Harsh conditions (high temp), often requires stoichiometric copper. |
| Negishi | Organozinc | Pd or Ni | High reactivity and functional group tolerance, low homocoupling.[9] | Moisture-sensitive organozinc reagents. |
| Stille | Organotin | Pd | Air and moisture stable organostannanes, broad scope. | Toxicity of tin reagents and byproducts.[10] |
| Hiyama | Organosilane | Pd | Low toxicity of silicon reagents, stable coupling partners. | Requires an activating agent (e.g., fluoride).[11] |
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling and the Homocoupling Side Reaction
Caption: The desired catalytic cycle for Suzuki-Miyaura coupling and the competing homocoupling pathway often promoted by Pd(II) and oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. byjus.com [byjus.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Hiyama Coupling [organic-chemistry.org]
effect of base and solvent on Suzuki coupling efficiency
Welcome to our dedicated technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here, you will find answers to frequently asked questions and detailed guides on the critical roles of base and solvent selection in achieving high coupling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the most common factors related to the base and solvent that I should investigate?
A: Low or no yield in a Suzuki coupling reaction is a frequent issue that can often be traced back to the choice of base and solvent. Here are the primary aspects to consider for troubleshooting:
-
Inappropriate Base Strength and Type: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2] If the base is too weak, the activation of the boronic acid will be inefficient, leading to a slow or incomplete reaction.[2] Conversely, a base that is too strong can cause degradation of sensitive functional groups on your substrates or product.[2][3] Inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally more effective than organic bases like triethylamine (TEA).[1][4]
-
Poor Solubility of the Base: Many inorganic bases have poor solubility in common organic solvents.[2] If the base is not at least partially dissolved, it cannot effectively participate in the reaction. This is why biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) are often employed to facilitate the dissolution of the base.[5][6] Vigorous stirring is essential in these cases to ensure proper mixing.
-
Incorrect Solvent Choice: The solvent plays a key role in solubilizing the reactants and stabilizing the palladium catalyst.[7] The choice of solvent can influence reaction rates and even selectivity.[8] Common solvents include toluene, THF, dioxane, and DMF.[9] The polarity of the solvent can affect the catalytic cycle, and often, a mixture of an organic solvent with water provides the best results.[8][10]
-
Presence of Oxygen: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[7] It is critical to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][7]
Issue 2: Significant Side Reactions
Q2: I am observing significant byproducts in my reaction mixture. How can I minimize common side reactions like protodeboronation and homocoupling?
A: The formation of side products is a common challenge in Suzuki coupling. Here’s how to address the most frequent culprits:
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, and it is a major cause of reduced yield, especially with electron-rich or heteroaryl boronic acids.[2][11] This process is often promoted by strong bases and the presence of water.[2]
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct.[2] This side reaction is often promoted by the presence of oxygen and certain palladium(II) species.[12]
Issue 3: Substrate-Specific Challenges
Q3: My starting material contains a base-sensitive functional group (e.g., an ester or a ketone). Which base and solvent combination should I use to avoid degradation?
A: When working with base-labile substrates, the choice of a mild base is critical to prevent unwanted side reactions.
-
Recommended Bases: For sensitive substrates, milder inorganic bases are highly recommended.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for substrates with sensitive functionalities.[2] It is effective in anhydrous conditions, which can further protect sensitive groups.
-
Potassium Fluoride (KF): Another mild base that can be used, particularly when trying to avoid hydrolysis of esters.[11][14] However, reaction rates can sometimes be slower with KF.[11]
-
Potassium Carbonate (K₂CO₃): A commonly used and reliable base that is milder than hydroxides.[2]
-
-
Bases to Avoid: Steer clear of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu), as these are more likely to cause substrate degradation.[2]
-
Solvent Considerations: Anhydrous solvents such as toluene or dioxane are often preferred when working with base-sensitive materials to minimize water-mediated side reactions.[2]
Data Presentation: Comparison of Bases and Solvents
The efficiency of a Suzuki coupling reaction is highly dependent on the specific combination of base and solvent. The tables below provide a summary of quantitative data for the coupling of 4-bromotoluene with phenylboronic acid to illustrate these effects.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) | Notes | Source(s) |
| 1 | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | ~95 | Highly effective for standard couplings. | [2][4] |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~95 | A common and reliable choice. | [2] |
| 3 | K₃PO₄ (3.0) | Toluene | 100 | >95 | Excellent for sensitive substrates. | [2][4] |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 100 | >95 | Often superior but more costly. | [2][4] |
| 5 | NaOH (2.0) | Toluene/H₂O | 100 | ~90 | Strong base, risk of side reactions. | [2] |
| 6 | TEA (3.0) | Toluene | 100 | <45 | Organic amines are often less effective. | [2][4] |
| 7 | KF (3.0) | THF | 65 | Variable | Mild, good for base-sensitive groups, but can be slow. | [11][14] |
Yields are highly substrate and condition dependent and are provided for illustrative purposes.
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Notes | Source(s) |
| 1 | Toluene/H₂O (10:1) | Na₂CO₃ | 100 | 95 | Common biphasic system, good for dissolving inorganic bases. | [4] |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 95 | Another effective biphasic system. | [7][15] |
| 3 | THF/H₂O (4:1) | K₂CO₃ | 75 | Variable | Lower boiling point, suitable for more reactive substrates. | [15][16] |
| 4 | DMF | K₂CO₃ | 100 | Variable | Good for less soluble substrates, but can be difficult to remove. | [9][11] |
| 5 | Anhydrous Toluene | K₃PO₄ | 100 | >95 | Ideal for water-sensitive substrates. | [2] |
Yields are highly substrate and condition dependent and are provided for illustrative purposes.
Experimental Protocols
General Experimental Protocol for Base and Solvent Screening in Suzuki Coupling
This protocol provides a general procedure for screening different bases and solvents to optimize a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, etc., 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, Dioxane, etc.)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[4]
-
Seal the flask and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][7]
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1][7]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle. The base plays a critical role in the transmetalation step.[4][17]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in Suzuki coupling reactions, with a focus on the roles of the base and solvent.
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
preventing degradation of 4-Methoxy-3-nitrobiphenyl during reaction
Welcome to the technical support center for 4-Methoxy-3-nitrobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (also known as 2-Nitro-4-phenylanisole) is a chemical intermediate.[1] It is characterized by a molecular formula of C13H11NO3 and appears as a light yellow to orange powder or crystal.[1][2] This compound is a valuable building block in organic synthesis and serves as a critical intermediate in the production of various high-value chemicals, including pharmaceuticals, cosmetics, and diagnostic reagents.[2][3][4] For instance, it is a known intermediate in the synthesis of the effective miticide, bifenazate.[5]
Q2: What are the primary stability concerns and degradation pathways for this compound?
The principal stability concern for this compound is the chemical reduction of its nitro group (–NO₂). This functional group is susceptible to reduction under various conditions, which can convert it into nitroso (–NO), hydroxylamino (–NHOH), or amino (–NH₂) functionalities.[6][7] This transformation is a common side reaction in syntheses that employ reducing agents or certain catalytic systems (e.g., catalytic hydrogenation).[6][8] Additionally, like many complex organic molecules, its stability can be compromised by extreme pH levels (both acidic and basic) and high temperatures, which can catalyze degradation pathways like hydrolysis or oxidation.[9][10][11]
Q3: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is advisable to store it away from incompatible materials, such as strong oxidizing or reducing agents, and foodstuffs.[12] Proper storage is crucial to prevent slow degradation over time and ensure reproducibility in experiments.
Troubleshooting Guide for Reactions
This guide addresses specific issues that may arise during reactions involving this compound.
Q4: My reaction yield is significantly lower than expected, and I suspect degradation. What are the first steps to troubleshoot this?
When facing low yields, a systematic approach is necessary. The first step is to analyze the reaction mixture by Thin-Layer Chromatography (TLC) or LC-MS to identify potential byproducts. The presence of new, more polar spots could indicate the formation of degradation products like 4-Methoxy-3-aminobiphenyl.
Below is a troubleshooting workflow to diagnose potential degradation.
Caption: Troubleshooting flowchart for low reaction yield.
Q5: I am performing a cross-coupling reaction (e.g., Suzuki, Ullmann) and observing significant formation of 4-Methoxy-3-aminobiphenyl. How can this be prevented?
The formation of the amino byproduct is a clear indication of undesired nitro group reduction.[6][8] This is a common challenge in palladium- or copper-catalyzed cross-coupling reactions. To prevent this, consider the following modifications:
-
Choice of Catalyst: Standard hydrogenation catalysts like Pd/C are highly effective at reducing nitro groups and should be avoided if the goal is to preserve this functionality.[8] For Suzuki reactions, catalysts with specific ligands that favor the cross-coupling cycle over reduction can be beneficial.
-
Base Selection: The choice of base is critical. Stronger inorganic bases are often effective in Suzuki couplings.[13] However, excessively harsh basic conditions, especially when paired with certain solvents and high temperatures, can promote side reactions. It is crucial to screen bases to find one that facilitates the reaction without causing degradation.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of nitro group reduction. Monitor the reaction closely and aim to use the lowest effective temperature and shortest time necessary for completion.
-
Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can interfere with the catalytic cycle and potentially lead to oxidative side reactions, while any residual hydrogen could contribute to reduction.
Q6: My product appears stable during the reaction but degrades during aqueous workup. What is the likely cause?
Degradation during workup is often related to pH sensitivity.[9][10] Exposing the crude product to strongly acidic or basic aqueous solutions, particularly for extended periods or at elevated temperatures, can catalyze hydrolysis of the methoxy group or other unwanted transformations.
Recommendations:
-
Perform the workup at room temperature or below.
-
Use mild acids (e.g., saturated NH₄Cl solution) or bases (e.g., saturated NaHCO₃ solution) for washing steps.
-
Minimize the contact time between the organic product layer and the aqueous phase.
-
Promptly dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure.
Data Presentation: Influence of Base on Suzuki-Miyaura Coupling
The selection of a base is a critical parameter in preserving the nitro group during Suzuki-Miyaura cross-coupling reactions. The following table, adapted from established principles for similar substrates, illustrates the impact of different bases on the reaction of an aryl bromide with a boronic acid, highlighting the yield of the desired product versus a common reduced byproduct.[13]
Reaction: 4-Bromo-2-nitroanisole + Phenylboronic Acid → this compound
| Entry | Base (3.0 equiv) | Catalyst (3 mol%) | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Amino Byproduct (%) |
| 1 | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 91 | < 2 |
| 2 | Cs₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 87 | < 3 |
| 3 | K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 | ~5 |
| 4 | NaOEt | Pd(PPh₃)₄ | Ethanol | 80 | 18 | 65 | > 20 |
This data is illustrative and serves to highlight general trends in base selection for nitro-containing substrates.
Experimental Protocols
Protocol 1: Nitro-Tolerant Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of 4-bromo-2-nitroanisole with phenylboronic acid, optimized to minimize the reduction of the nitro group.
Caption: Experimental workflow for nitro-tolerant Suzuki coupling.
Materials:
-
4-bromo-2-nitroanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized water (2 mL, degassed)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitroanisole, phenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and deionized water to the flask.
-
Heat the reaction mixture to 90 °C under the inert atmosphere with vigorous stirring.
-
Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.
References
- 1. This compound | 15854-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
scale-up considerations for the synthesis of 4-Methoxy-3-nitrobiphenyl
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Methoxy-3-nitrobiphenyl, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and copper-catalyzed methods like the Ullmann condensation. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.[1][2]
Q2: What are the primary safety concerns when synthesizing this compound at scale?
A2: Key safety concerns include handling nitroaromatic compounds, which can be toxic and potentially explosive under certain conditions.[3] It is crucial to use appropriate personal protective equipment (PPE), such as safety goggles, gloves, and lab coats.[3] The synthesis should be conducted in a well-ventilated area, and measures to prevent dust and aerosol formation should be in place.[3] For reactions involving flammable solvents, precautions against electrostatic discharge are necessary.[3]
Q3: How can I purify this compound on a larger scale?
A3: For large-scale purification, column chromatography on silica gel is a common method.[4][5] The choice of eluent, typically a mixture of hexanes and ethyl acetate, is critical for good separation.[4] Recrystallization from a suitable solvent, such as ethanol, can also be an effective method for obtaining high-purity material.[6] The purity of the final product can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q4: What are the common byproducts in the Suzuki-Miyaura synthesis of this compound?
A4: A common byproduct is the homocoupling product of the boronic acid reactant.[7] This is particularly prevalent if molecular oxygen is present in the reaction mixture.[7] Another potential byproduct is boric acid, which can affect the reaction's selectivity by altering the acid-base equilibrium.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure anaerobic conditions to prevent oxidation of the palladium catalyst. Use a pre-catalyst that readily forms the active Pd(0) species.[9] Consider using more robust ligands like biaryl phosphines (e.g., XPhos, SPhos). |
| Poor Reagent Quality | Use high-purity aryl halides, boronic acids, and anhydrous solvents. Impurities can significantly impact reaction efficiency. |
| Inefficient Mixing | For heterogeneous mixtures, ensure vigorous stirring to avoid localized concentration gradients. |
| Protodeboronation | Use anhydrous solvents and reagents to prevent the replacement of the boron group with hydrogen.[10] Consider using more stable boronic esters (e.g., pinacol esters). |
Problem: Significant Homocoupling of Boronic Acid
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[7] |
| Base-Induced Decomposition | Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can accelerate boronic acid decomposition.[9] |
Ullmann Condensation
Problem: Low Conversion or Reaction Stalls
| Potential Cause | Recommended Solution |
| Deactivated Copper Catalyst | Use freshly prepared or purchased high-purity copper(I) salts (e.g., CuI). Old or oxidized copper sources have reduced activity. For reactions using copper powder, consider in-situ activation.[11] |
| High Reaction Temperature | While Ullmann reactions often require high temperatures, excessive heat can lead to catalyst decomposition and side reactions. Optimize the temperature for your specific substrates.[11][12] |
| Inappropriate Solvent | Use high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[11] |
| Poorly Activated Aryl Halide | The aryl halide should ideally be activated by electron-withdrawing groups.[11] For less reactive aryl halides, consider using a ligand to enhance catalyst activity. |
Experimental Protocols
Suzuki-Miyaura Coupling of 4-Bromo-2-nitroanisole with Phenylboronic Acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromo-2-nitroanisole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromo-2-nitroanisole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0 equiv).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system.
-
Add the palladium catalyst (0.5-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of substrates similar to those used for this compound synthesis. This data is illustrative and should be used as a starting point for optimization.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromoanisole | Pd/LaF₃ (novel) | K₂CO₃ | Water | 70 | - | up to 97 |
| 4-chloroanisole | [Pd₂(dba)₃] with phosphine ligand | tBuOK | - | - | - | up to 91.5 |
| 4-iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-chloro-nitrobenzene | [NHC·H][Pd(η³-R-allyl)Cl₂] (novel) | - | Ethanol | 60 | - | 89 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Addressing Poor Solubility of 4-Methoxy-3-nitrobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 4-Methoxy-3-nitrobiphenyl in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a biphenyl derivative with a methoxy and a nitro functional group. Its chemical structure consists of two connected phenyl rings. The presence of the nitro group and the biphenyl system contributes to its relatively non-polar nature and crystalline structure, which can lead to low solubility in certain solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Melting Point | 90-92 °C |
| Boiling Point (Predicted) | 383.5 ± 35.0 °C |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ |
Q2: Why does this compound exhibit poor solubility in some reaction media?
The solubility of a compound is governed by the principle of "like dissolves like." this compound has a significant non-polar character due to its biphenyl backbone. While the methoxy and nitro groups add some polarity, the overall molecule tends to be more soluble in organic solvents than in polar solvents like water. Its crystalline solid-state also requires energy to break the crystal lattice before dissolution can occur, which can be challenging in solvents that do not interact favorably with the molecule.
Q3: What are the primary strategies to improve the solubility of this compound in a reaction?
The most common and effective strategies for enhancing the solubility of poorly soluble organic compounds like this compound include:
-
Solvent Selection and Co-solvency: Choosing an appropriate solvent or a mixture of solvents (co-solvents) is the first and most crucial step.
-
Temperature Adjustment: Increasing the temperature of the reaction mixture often increases the solubility of a solid solute.
-
Particle Size Reduction (Micronization): Decreasing the particle size of the solid increases the surface area available for solvation, which can improve the dissolution rate.
Troubleshooting Guides
Issue: this compound is not dissolving in the chosen reaction solvent.
If you are encountering difficulty in dissolving this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing insolubility.
Solvent Selection and Co-solvency
Q4: How do I select an appropriate solvent for this compound?
Based on the "like dissolves like" principle, solvents with some degree of polarity that can interact with the methoxy and nitro groups, while also accommodating the non-polar biphenyl structure, are likely to be effective. Aromatic solvents and polar aprotic solvents are good starting points.
Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Toluene | Non-polar (Aromatic) | Good | Similar aromatic structure. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Can interact with polar groups. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Good | Good general solvent for many organics. |
| Acetone | Polar Aprotic | Moderate | May require heating. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Good | High polarity can solvate the molecule well. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good | High polarity, excellent solvent for many compounds. |
| Methanol / Ethanol | Polar Protic | Moderate | May require heating; can hydrogen bond. |
| Hexane / Heptane | Non-polar (Aliphatic) | Poor | Lacks favorable interactions. |
| Water | Polar Protic | Insoluble | Highly polar and strong hydrogen bonding network. |
Disclaimer: This data is estimated based on chemical principles and data for structurally similar compounds. Experimental verification is recommended.
Caption: "Like Dissolves Like" principle for solvent selection.
Q5: What is a detailed protocol for using a co-solvent system?
A co-solvent system can be used to fine-tune the polarity of the reaction medium. This is particularly useful when the ideal solvent for the reaction chemistry is not a good solvent for this compound.
Experimental Protocol: Solubility Enhancement using a Co-solvent System
Objective: To identify a suitable co-solvent system to dissolve this compound for a chemical reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., a non-polar solvent in which another reactant is soluble)
-
Potential co-solvents (e.g., THF, DMF, Acetone)
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
-
Heating plate
Procedure:
-
Initial Screening:
-
To a vial containing a small, known amount of this compound (e.g., 10 mg), add the primary reaction solvent (e.g., 1 mL).
-
Stir the mixture at room temperature. Observe for dissolution.
-
If the compound is insoluble, begin adding a co-solvent dropwise while stirring.
-
Continue adding the co-solvent until the solid dissolves. Note the approximate ratio of primary solvent to co-solvent.
-
Repeat this screening with different co-solvents to identify the most effective one.
-
-
Optimization for Reaction Scale:
-
Based on the screening results, prepare a pre-mixed solvent system with the determined ratio of primary solvent and co-solvent.
-
Alternatively, dissolve the this compound in a minimal amount of the best co-solvent (e.g., DMF or DMSO) first to create a concentrated stock solution.
-
Slowly add this stock solution to the reaction vessel containing the primary solvent and other reactants while stirring vigorously. This can prevent the compound from precipitating out.
-
-
Consider Temperature:
-
If the compound remains insoluble at room temperature even with a co-solvent, gradually heat the mixture while stirring. Many organic compounds show a significant increase in solubility at elevated temperatures.
-
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Particle Size Reduction
Q6: How can reducing the particle size improve the solubility of this compound?
Reducing the particle size, a process often referred to as micronization, increases the surface area-to-volume ratio of the solid.[1] This allows for more extensive contact between the solid and the solvent, which can lead to a faster rate of dissolution. While it may not increase the thermodynamic equilibrium solubility, a faster dissolution rate can be sufficient to get the compound into solution for the reaction to proceed.
Caption: Effect of particle size on dissolution rate.
High-Level Protocol for Particle Size Reduction
Objective: To reduce the particle size of this compound to enhance its dissolution rate.
Method: Grinding using a mortar and pestle.
Procedure:
-
Place a small amount of crystalline this compound into a clean, dry agate or ceramic mortar.
-
Use the pestle to gently but firmly grind the solid in a circular motion.
-
Continue grinding for several minutes until the material is a very fine, uniform powder.
-
The finely ground powder can then be used in the reaction as it will have a significantly larger surface area than the original crystals.
For more significant particle size reduction, specialized equipment such as a ball mill or jet mill would be required.[1]
References
Validation & Comparative
comparative study of different synthetic routes to 4-Methoxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-Methoxy-3-nitrobiphenyl, a key intermediate in the synthesis of various organic compounds. We will delve into the experimental details, advantages, and disadvantages of each route, supported by experimental data where available, to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis. The strategic placement of the methoxy and nitro groups on one of the phenyl rings makes it a versatile precursor for the introduction of other functionalities and the construction of more complex molecular architectures. The efficiency of its synthesis is therefore of significant interest. This guide compares four distinct synthetic approaches: Methylation of 3-nitrobiphenyl-4-ol, Suzuki-Miyaura Coupling, Ullmann Condensation, and Direct Nitration of 4-methoxybiphenyl.
Data Presentation: A Comparative Overview
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| 1. Methylation | 3-Nitrobiphenyl-4-ol | Dimethyl sulfate, Acetone | Room temperature, 48h | High (reported qualitatively) | Mild conditions, Simple procedure | Starting material may not be readily available |
| 2. Suzuki-Miyaura Coupling | 4-Bromo-1-methoxy-2-nitrobenzene, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-100°C, Inert atmosphere | Moderate to High | High functional group tolerance, Readily available starting materials | Catalyst cost and sensitivity, Ligand selection can be crucial |
| 3. Ullmann Condensation | 1-Iodo-4-methoxybenzene, 1-Bromo-3-nitrobenzene | Copper powder or salt | High temperature (typically >150°C) | Low to Moderate | Low cost of catalyst | Harsh reaction conditions, Potential for homo-coupling byproducts, Lower yields |
| 4. Direct Nitration | 4-Methoxybiphenyl | Nitrating agent (e.g., HNO₃/H₂SO₄) | Low temperature | Low (for the desired isomer) | Inexpensive reagents, One-step reaction | Poor regioselectivity leading to a mixture of isomers, Difficult purification |
Experimental Protocols
Route 1: Methylation of 3-nitrobiphenyl-4-ol
This method provides a direct and efficient way to synthesize this compound under mild conditions.
Procedure: A solution of 3-nitrobiphenyl-4-ol (2.0 g, 9.21 mmol) in acetone (20 mL) is prepared in a round-bottom flask. The flask is cooled in an ice bath. To this solution, dimethyl sulfate (1.74 g, 13.8 mmol) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from ethanol.[1]
DOT Script for Methylation Workflow
Caption: Workflow for the synthesis of this compound via methylation.
Route 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-C bonds and offers a versatile route to the target molecule.
Procedure: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 4-bromo-1-methoxy-2-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are dissolved in a mixture of toluene (10 mL) and water (2 mL). The mixture is degassed by bubbling with the inert gas for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is then added, and the flask is equipped with a reflux condenser. The reaction mixture is heated to 90°C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
DOT Script for Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Route 3: Ullmann Condensation
The Ullmann reaction provides a classical, copper-mediated approach to biaryl synthesis, though it often requires more forcing conditions.
Procedure: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-iodo-4-methoxybenzene (1.0 mmol), 1-bromo-3-nitrobenzene (1.2 mmol), and activated copper powder (2.0 mmol). The flask is heated to 180-200°C in an oil bath, and the mixture is stirred vigorously for 24-48 hours. The reaction is monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with dichloromethane (20 mL) and filtered through a pad of Celite to remove the copper residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the desired product from homo-coupled byproducts.
DOT Script for Ullmann Condensation Workflow
Caption: Workflow for the Ullmann condensation synthesis of this compound.
Logical Relationships of Synthetic Pathways
The following diagram illustrates the different strategic approaches to constructing the this compound scaffold.
DOT Script for Synthetic Strategies
Caption: Overview of synthetic strategies for this compound.
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the researcher, including scale, cost, available starting materials, and desired purity.
-
The methylation route is arguably the most straightforward and proceeds under the mildest conditions, provided the precursor, 3-nitrobiphenyl-4-ol, is accessible.
-
The Suzuki-Miyaura coupling offers high versatility and functional group tolerance, making it a robust choice, although optimization of the catalyst system may be necessary.
-
The Ullmann condensation represents a more classical and cost-effective approach but is hampered by harsh reaction conditions and often lower yields with potential side products.
-
Direct nitration of 4-methoxybiphenyl is the least favorable route due to the high probability of forming a mixture of constitutional isomers, which would necessitate a challenging purification process.
For most applications, the methylation or the Suzuki-Miyaura coupling would be the preferred methods for the synthesis of this compound, offering a balance of efficiency, selectivity, and practicality.
References
Validating the Structure of 4-Methoxy-3-nitrobiphenyl: A 2D NMR Comparison Guide
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists, this validation underpins the reliability of subsequent biological and physical data. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 4-Methoxy-3-nitrobiphenyl, a key intermediate in the synthesis of various compounds. We present supporting hypothetical experimental data and detailed protocols to illustrate the power of these methods.
Predicted Spectroscopic Data Summary
While experimental spectra for this compound are not widely available in the public domain, a predicted dataset can be constructed based on established principles of NMR spectroscopy. The electron-donating methoxy group and the electron-withdrawing nitro group exert distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts for this compound are summarized below. These values are estimated based on the analysis of substituent effects on benzene rings.[1][2][3][4][5] The nitro group is strongly electron-withdrawing, causing downfield shifts for ortho and para protons, while the methoxy group is electron-donating, leading to upfield shifts.[6]
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
| Ring A (Substituted Ring) | |||
| H-2 | ~8.1 | Ortho to NO₂ group, significantly deshielded. | |
| C-1 | ~138.0 | Quaternary carbon attached to the second phenyl ring. | |
| C-2 | ~120.0 | ||
| C-3 | ~149.0 | Attached to the electron-withdrawing NO₂ group. | |
| C-4 | ~155.0 | Attached to the electron-donating OCH₃ group. | |
| H-5 | ~7.2 | Ortho to OCH₃ and meta to NO₂. | |
| C-5 | ~115.0 | ||
| H-6 | ~7.6 | Meta to both OCH₃ and NO₂. | |
| C-6 | ~128.0 | ||
| OCH₃ | ~3.9 (s, 3H) | ~56.5 | Typical range for a methoxy group on an aromatic ring.[7] |
| Ring B (Unsubstituted Ring) | |||
| H-2'/H-6' | ~7.5 (m, 2H) | ~129.0 | |
| H-3'/H-5' | ~7.4 (m, 2H) | ~128.5 | |
| H-4' | ~7.3 (m, 1H) | ~127.5 | |
| C-1' | ~140.0 | Quaternary carbon attached to the first phenyl ring. |
2D NMR Correlation Analysis
2D NMR experiments reveal through-bond correlations between nuclei, providing definitive evidence of the molecular framework.
COSY (Correlation Spectroscopy) Data
The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this would confirm the connectivity of the protons on each aromatic ring.[8][9]
| Correlating Protons | Expected Coupling |
| H-5 / H-6 | ³J (ortho coupling, ~8-10 Hz)[10][11] |
| H-2 / H-6 | ⁴J (meta coupling, ~2-3 Hz)[12] |
| H-2' / H-3' | ³J (ortho coupling, ~7-9 Hz) |
| H-3' / H-4' | ³J (ortho coupling, ~7-9 Hz) |
| H-4' / H-5' | ³J (ortho coupling, ~7-9 Hz) |
| H-5' / H-6' | ³J (ortho coupling, ~7-9 Hz) |
HSQC (Heteronuclear Single Quantum Coherence) Data
The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling), allowing for the unambiguous assignment of carbon signals for all protonated carbons.[13]
| ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |
| ~8.1 | ~120.0 | H-2 / C-2 |
| ~7.2 | ~115.0 | H-5 / C-5 |
| ~7.6 | ~128.0 | H-6 / C-6 |
| ~3.9 | ~56.5 | OCH₃ / OCH₃ |
| ~7.5 | ~129.0 | H-2', H-6' / C-2', C-6' |
| ~7.4 | ~128.5 | H-3', H-5' / C-3', C-5' |
| ~7.3 | ~127.5 | H-4' / C-4' |
HMBC (Heteronuclear Multiple Bond Correlation) Data
The HMBC experiment is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons.[14][15] This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.
| Proton (¹H) | Correlating Carbon (¹³C) | Correlation Type | Structural Insight |
| OCH₃ (~3.9 ppm) | C-4 (~155.0 ppm) | ³J | Confirms methoxy group position. |
| H-2 (~8.1 ppm) | C-4 (~155.0 ppm) | ³J | Connects H-2 to the methoxy-bearing carbon. |
| H-2 (~8.1 ppm) | C-1' (~140.0 ppm) | ³J | Key correlation linking the two phenyl rings. |
| H-5 (~7.2 ppm) | C-3 (~149.0 ppm) | ³J | Confirms position relative to the nitro group. |
| H-5 (~7.2 ppm) | C-1 (~138.0 ppm) | ³J | Connects H-5 to the biphenyl linkage. |
| H-6 (~7.6 ppm) | C-4 (~155.0 ppm) | ³J | Further confirms connectivity in Ring A. |
| H-2'/H-6' (~7.5 ppm) | C-1 (~138.0 ppm) | ³J | Key correlation linking the two phenyl rings. |
| H-2'/H-6' (~7.5 ppm) | C-4' (~127.5 ppm) | ³J | Confirms connectivity in Ring B. |
Experimental Protocols
Standardized protocols are essential for reproducible results.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Scans: 16
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Scans: 8-16 per increment
-
Data points: 2048 (F2) x 256 (F1)
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Scans: 4-8 per increment
-
¹JCH coupling constant: Optimized for ~145 Hz.
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Scans: 16-32 per increment
-
Long-range coupling constant: Optimized for 8 Hz.
-
Structure Validation Workflow
The logical process for validating the structure of this compound using the acquired NMR data is outlined below.
Caption: Logical workflow for structure elucidation using 2D NMR.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other spectroscopic methods provide complementary information for comprehensive structure validation.[16][17][18]
| Method | Information Provided | Strengths | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond correlations). | Provides an unambiguous and complete picture of the carbon-hydrogen framework. | Can be less sensitive than MS, requiring more sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide direct information on atom connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O, NO₂, C=C). | Quick and easy method to confirm the presence of key functional groups. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. | The "gold standard" for absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of this compound. By systematically analyzing the through-bond correlations, researchers can piece together the molecular framework with a high degree of confidence. The key HMBC correlations across the biphenyl linkage and to the quaternary carbons are particularly crucial for confirming the overall structure. When combined with complementary techniques like mass spectrometry, this multi-faceted analytical approach ensures the unequivocal identification of chemical structures, a critical step in all areas of chemical research and development.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. COSY [chem.ch.huji.ac.il]
- 10. The Duke NMR Center Coupling constants [sites.duke.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Impurities in Commercially Available 4-Methoxy-3-nitrobiphenyl
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of potential impurities in commercially available 4-Methoxy-3-nitrobiphenyl, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail common impurities, present hypothetical yet representative experimental data for comparing different commercial grades, and outline the analytical methodologies used for their identification and quantification.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Common synthesis routes, such as the nitration of 4-methoxybiphenyl or the Suzuki coupling of a boronic acid with a nitro-halo-anisole, can lead to specific impurities.
Common Impurities May Include:
-
Isomeric Impurities: 2-Methoxy-5-nitrobiphenyl and other positional isomers may form during the nitration step.
-
Starting Materials: Unreacted 4-methoxybiphenyl or 3-nitrobiphenyl-4-ol.
-
Byproducts: Biphenyl, nitrobiphenyl, and other derivatives from side reactions.
-
Residual Solvents: Solvents used in synthesis and purification, such as acetone, ethanol, or toluene.
Comparative Analysis of Hypothetical Commercial Grades
To illustrate the potential variability between suppliers, the following table summarizes hypothetical purity data for three different commercial grades of this compound, herein designated as Grade A, Grade B, and Grade C. These grades could represent products from different suppliers or different batches from the same supplier.
| Parameter | Grade A | Grade B | Grade C | Analytical Method |
| Purity (%) | 99.92 | 99.51 | 98.85 | HPLC-UV |
| Isomeric Impurities (%) | 0.03 | 0.15 | 0.45 | GC-MS |
| Unreacted Precursors (%) | 0.02 | 0.10 | 0.25 | HPLC-UV |
| Other Organic Impurities (%) | 0.03 | 0.20 | 0.40 | GC-MS |
| Residual Solvents (ppm) | < 50 | 250 | 800 | Headspace GC-MS |
| Appearance | Off-white crystalline solid | Light yellow powder | Yellow powder | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparative analysis are provided below.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay and Unreacted Precursors
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient may start at 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric and Other Organic Impurities
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: The oven temperature is held at 120°C for 2 minutes, then ramped to 300°C at a rate of 15°C/min, and held for 10 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 amu.
-
Injection Mode: Splitless.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
Workflow for Impurity Analysis
The following diagram illustrates a comprehensive workflow for the analysis of impurities in commercially available this compound.
Caption: A logical workflow for the comprehensive analysis of impurities.
Assessing the Cytotoxicity of 4-Methoxy-3-nitrobiphenyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Biphenyl scaffolds, with their versatile chemical nature, have emerged as a promising class of compounds. This guide provides a comparative framework for assessing the cytotoxic potential of 4-Methoxy-3-nitrobiphenyl derivatives. Due to the limited availability of public data on this specific series of compounds, this guide presents a comparative analysis of structurally related biphenyl derivatives and the standard chemotherapeutic agent, Doxorubicin. This allows for a robust contextual evaluation for any newly synthesized this compound derivative.
Quantitative Cytotoxicity Data: A Comparative Landscape
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. The following table summarizes the IC50 values for a selection of biphenyl derivatives and the widely-used anticancer drug, Doxorubicin, against various cancer cell lines. This data provides a benchmark for evaluating the potential of novel this compound derivatives.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hydroxylated Biphenyl Analog 11 | Malignant Melanoma | Skin Cancer | 1.7 ± 0.5 | [1] |
| Hydroxylated Biphenyl Analog 12 | Malignant Melanoma | Skin Cancer | 2.0 ± 0.7 | [1] |
| Biphenyl Amide Analogue 32 | A549 | Lung Cancer | >100 | [2] |
| Biphenyl Amide Analogue 33 | A549 | Lung Cancer | 85.3 | [2] |
| Doxorubicin | HeLa | Cervical Cancer | 0.34 - 2.9 | [2] |
| Doxorubicin | A549 | Lung Cancer | > 20 | [2] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 2.5 | [2] |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 | [2] |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
A standardized methodology is crucial for obtaining reliable and comparable cytotoxicity data. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for determining the cytotoxic effects of novel compounds on cultured cells.
1. Cell Seeding:
-
Culture cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.[4]
-
Incubate for 24 hours to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[4]
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[4]
3. Incubation:
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[4]
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
The viable cells with active metabolism will convert the MTT into a purple-colored formazan product.[5]
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
5. Absorbance Measurement and Data Analysis:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms
Understanding the underlying mechanisms of cytotoxicity is paramount in drug development. Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel compounds for cytotoxic activity.
The Intrinsic Apoptosis Signaling Pathway
Cytotoxic compounds often trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of cell death.[6][7]
This guide provides a foundational framework for researchers to assess the cytotoxic potential of novel this compound derivatives. By utilizing standardized protocols and comparing results to established benchmarks, the scientific community can more effectively identify and advance promising new candidates for cancer therapy.
References
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Signaling | Bio-Techne [bio-techne.com]
A Comparative Guide to Palladium Catalysts for Biphenyl Synthesis via Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the synthesis of biphenyls is a fundamental transformation. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust methods for this purpose, with the choice of palladium catalyst being a critical factor in determining the reaction's efficiency, yield, and overall success. This guide provides an objective comparison of the efficacy of different palladium catalysts for the synthesis of biphenyl from bromobenzene and phenylboronic acid, supported by experimental data.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The catalytic cycle, driven by a palladium catalyst, typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is influenced by several factors including the palladium source, the ligands, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data for three commonly employed palladium catalyst systems in the synthesis of biphenyl from bromobenzene and phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂ / PCy₃·HBF₄ | 0.2 | Cs₂CO₃ | Toluene / H₂O | 80 | 2 h | 99 (GC-MS) | 495 | 247.5 |
| Pd/C (10%) | - | Na₂CO₃ | EtOH / H₂O | 25 - 100 | ~20 s (flow) | High Conversion | - | - |
| Pd(PPh₃)₄ | 1 | Na₂CO₃ | n-PrOH / H₂O | 50 | 4 h | ~50 (for p-bromotoluene) | ~50 | ~12.5 |
Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison of catalyst performance should be made with caution. TON and TOF are calculated based on the provided data where possible.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid using different palladium catalysts are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Homogeneous Catalysis using Palladium(II) Acetate
This protocol describes a typical procedure for the Suzuki-Miyaura coupling using a Pd(OAc)₂ catalyst with a phosphine ligand.
Materials:
-
Bromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add bromobenzene (0.30 mmol, 1.0 equiv), phenylboronic acid (0.33 mmol, 1.1 equiv), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (1.0 mL) and degassed water (0.1 mL) via syringe.
-
The reaction mixture is stirred vigorously and heated to 80 °C for 2 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford biphenyl.[1]
Protocol 2: Heterogeneous Catalysis using Palladium on Carbon (Pd/C)
This protocol outlines a procedure for a Suzuki-Miyaura coupling using a heterogeneous Pd/C catalyst, often employed in a continuous flow system for enhanced efficiency.
Materials:
-
Bromobenzene
-
Phenylboronic acid
-
10% Palladium on Carbon (10% Pd/C)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of bromobenzene and phenylboronic acid in a mixture of ethanol and water.
-
Prepare a separate aqueous solution of sodium carbonate.
-
In a continuous flow setup, the two solutions are pumped and mixed before passing through a heated cartridge packed with 10% Pd/C.
-
The reaction is typically complete within a very short residence time (e.g., ~20 seconds) at a temperature ranging from 25 to 100 °C.[2]
-
The product stream is collected, and the biphenyl can be isolated by extraction and subsequent purification.
-
The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and potential for recycling.
Protocol 3: Homogeneous Catalysis using Tetrakis(triphenylphosphine)palladium(0)
This protocol describes the use of the common and versatile catalyst, Pd(PPh₃)₄.
Materials:
-
Bromobenzene (or p-bromotoluene as a model)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol (n-PrOH)
-
Water (degassed)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve bromobenzene (1.0 equiv) and phenylboronic acid (1.2 equiv) in a mixture of n-propanol and degassed water.
-
Add sodium carbonate (2.0 equiv) to the mixture.
-
To this stirred mixture, add Pd(PPh₃)₄ (1 mol%).
-
Heat the reaction mixture to 50 °C and monitor the progress by TLC or GC. The reaction may require several hours for significant conversion.[3]
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the biphenyl product.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura coupling reaction and the underlying catalytic cycle are illustrated in the diagrams below.
References
A Comparative Guide to the Validation of an HPLC Method for 4-Methoxy-3-nitrobiphenyl Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methoxy-3-nitrobiphenyl against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented is supported by established analytical principles and data from the analysis of similar nitroaromatic compounds.
Methodology Comparison
The selection of an analytical method is a critical decision driven by factors such as the physicochemical properties of the analyte, the sample matrix, and the desired performance characteristics like sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. When coupled with a UV detector, it offers a robust and cost-effective solution for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for trace-level analysis and impurity profiling.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent consumption. It is particularly advantageous for the analysis of charged species and offers a different separation mechanism compared to chromatography, making it a valuable orthogonal technique.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of nitroaromatic compounds, providing a basis for selecting the most appropriate method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE-UV) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~50-100 ng/mL |
| Limit of Quantification (LOQ) | ~30-150 ng/mL | ~0.3-3 ng/mL | ~150-300 ng/mL |
| Selectivity | Good | Excellent | Good |
| Throughput | High | Moderate | High |
| Sample Preparation Complexity | Low to Moderate | Moderate to High | Low |
Experimental Protocols
Detailed methodologies for the proposed HPLC method and alternative techniques are provided below. These protocols are based on established methods for similar compounds and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar aromatic compounds like this compound.
a) Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1][2]
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
c) Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive detection and identification of this compound, provided it is sufficiently volatile and thermally stable.
a) Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.[3][4]
-
Create calibration standards by diluting the stock solution.
-
Samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) to transfer the analyte into a suitable solvent and remove non-volatile matrix components.[4]
-
Ensure the final sample is free of particulate matter.[4]
b) GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
Capillary Electrophoresis (CE) Method
CE offers an alternative separation mechanism and is particularly useful for charged analytes or as an orthogonal technique to HPLC.
a) Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.[5]
-
Filter the sample through a 0.22 µm filter to remove any particulates.[2]
-
Dilute the sample as necessary to fall within the linear range of the assay.
b) CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte (BGE) | 25 mM sodium borate buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | UV detection at 254 nm |
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method for this compound analysis, following ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Comparison of Analytical Techniques
This diagram outlines the key decision-making factors when choosing between HPLC, GC-MS, and CE for the analysis of this compound.
Caption: Decision Factors for Analytical Method Selection.
References
A Comparative Guide to the In Vitro Anti-Inflammatory Properties of Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory performance of various biphenyl compounds, supported by experimental data. It details the methodologies of key experiments and visualizes complex biological pathways and workflows to facilitate understanding and further research in the field of anti-inflammatory drug discovery.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of selected biphenyl compounds, primarily focusing on the well-studied neolignans, honokiol and magnolol. These compounds have demonstrated significant inhibitory activity against key inflammatory mediators.
| Compound | Assay | Cell Line | IC50 / % Inhibition | Reference Compound | IC50 / % Inhibition of Reference |
| Honokiol | COX-2 Inhibition | - | 66.3% inhibition at 15 µM | Magnolol | 45.8% inhibition at 15 µM |
| IL-8 Production | THP-1 | 51.4% inhibition at 10 µM | Magnolol | 42.7% inhibition at 10 µM | |
| TNF-α Production | THP-1 | 39.0% inhibition at 10 µM | Magnolol | 20.3% inhibition at 10 µM | |
| NF-κB Activation | - | 42.3% inhibition at 15 µM | Magnolol | 44.8% inhibition at 15 µM | |
| Magnolol | iNOS Expression | RAW 264.7 | IC50: 5.78 µM | - | - |
| Biphenyl Derivative (BXZ1) | COX-2 Inhibition | - | 94% inhibition | Celecoxib, Diclofenac | - |
| Biphenyl Derivative (BXZ2) | COX-2 Inhibition | - | Effective and selective inhibition | Celecoxib | Comparable inhibition |
| Biphenyl Derivative (BXZ3) | COX-2 Inhibition | - | IC50: 0.04 µM | Celecoxib | - |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are essential for the accurate evaluation and comparison of the anti-inflammatory properties of biphenyl compounds.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test biphenyl compounds
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[1]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test biphenyl compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[1]
-
Griess Reaction: After incubation, collect 100 µL of the cell culture medium from each well and mix it with 100 µL of Griess reagent in a separate 96-well plate.[1]
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The quantity of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.[1]
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
This assay evaluates the ability of compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test biphenyl compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well plate
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and arachidonic acid in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to the appropriate wells.[2][3]
-
Inhibitor Addition: Add various concentrations of the test biphenyl compounds or the reference inhibitor to the designated wells.[2][4] For control wells, add the vehicle solvent.[4]
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[2]
-
Detection: Add the colorimetric or fluorometric probe. The probe will react with the product of the peroxidase activity of COX-2, leading to a change in absorbance or fluorescence.[5]
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the percentage of inhibition and, if applicable, the IC50 value for each compound by comparing the signal in the inhibitor-treated wells to the control wells.
TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)
This assay quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Materials:
-
ELISA kit for human or murine TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Cell culture supernatants from LPS-stimulated cells treated with biphenyl compounds
-
Wash buffer
-
96-well ELISA plate pre-coated with capture antibody
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Sample Addition: Add 100 µL of standards and cell culture supernatant samples to the appropriate wells of the pre-coated ELISA plate.[6][7] Incubate for 1-2 hours at 37°C or room temperature.[6][8]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with wash buffer.[6][8]
-
Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C or room temperature.[6][8]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C or room temperature.[6]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 90-100 µL of the TMB substrate solution to each well and incubate in the dark for 10-30 minutes at 37°C or room temperature.[6][8]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[6][8]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[6][8]
-
Calculation: Calculate the concentration of TNF-α or IL-6 in the samples by plotting a standard curve.
Prostaglandin E2 (PGE2) Immunoassay
This competitive immunoassay measures the amount of PGE2, a key inflammatory mediator, produced by cells.
Materials:
-
PGE2 ELISA kit (containing PGE2 standard, PGE2 conjugate, primary antibody, and coated plate)
-
Cell culture supernatants
-
Wash buffer
-
Substrate and stop solution
-
Microplate reader
Procedure (General Competitive ELISA Protocol):
-
Standard and Sample Addition: Pipette standards or diluted samples into the wells of the antibody-coated microtiter plate.[9]
-
PGE2 Conjugate Addition: Add a fixed amount of PGE2-peroxidase conjugate to each well.[9]
-
Primary Antibody Addition: Add the monoclonal antibody to PGE2 to initiate the competitive binding reaction.[9]
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours at room temperature).[10]
-
Washing: Wash the plate to remove unbound reagents.[10]
-
Substrate Addition: Add the substrate solution and incubate until color develops.[9]
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Calculation: Generate a standard curve and determine the PGE2 concentration in the samples.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the in vitro evaluation of anti-inflammatory compounds.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. mpbio.com [mpbio.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. arborassays.com [arborassays.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Structure-Activity Relationship of Substituted Nitrobiphenyls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobiphenyls represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, often imparts potent biological activities, including antimicrobial and anticancer properties. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of new, more effective, and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of substituted nitrobiphenyls and related nitroaromatic compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activity of substituted nitrobiphenyls is significantly influenced by the position of the nitro group and the nature and position of other substituents on the biphenyl scaffold. While comprehensive SAR studies on a homologous series of nitrobiphenyls are limited in publicly available literature, data from analogous compounds and individual studies allow for the extrapolation of key trends.
Antibacterial Activity
The antibacterial potential of nitrobiphenyls is attributed to the reductive bioactivation of the nitro group within bacterial cells, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is common to many nitroaromatic antimicrobial agents.
A study on biphenyl and dibenzofuran derivatives revealed that the presence of strong electron-withdrawing groups on one of the phenyl rings enhances antibacterial activity. This suggests that nitrobiphenyls, particularly those with additional electron-withdrawing substituents, would exhibit potent antibacterial effects. The study highlighted that 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[1] Given that the trifluoromethyl group (-CF3) is a strong electron-withdrawing group like the nitro group (-NO2), it can be inferred that nitrobiphenyls with similar substitution patterns would also be effective.
Table 1: Minimum Inhibitory Concentration (MIC) of Biphenyl Derivatives against Resistant Bacteria
| Compound | Substituents | Test Organism | MIC (µg/mL) |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 4'-CF3, 3,4,5-trihydroxy | MRSA | 3.13 |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | 4'-CF3, 3,4,5-trihydroxy | MDR E. faecalis | 6.25 |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 5-(9H-carbazol-2-yl), 1,2,3-trihydroxy | MRSA | 6.25 |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 5-(9H-carbazol-2-yl), 1,2,3-trihydroxy | MDR E. faecalis | 6.25 |
Source: Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.[1]
Cytotoxicity and Anticancer Activity
The cytotoxicity of nitroaromatic compounds is also linked to the bioreduction of the nitro group, which can induce oxidative stress and damage cellular macromolecules, including DNA. The position of the nitro group has been shown to be a critical determinant of antiproliferative activity in other nitroaromatic series. For instance, in a study of nitro-substituted hydroxynaphthanilides, the shift of the nitro substituent from the ortho- to the para-position increased the antiproliferative effect.
Table 2: Cytotoxicity (IC50) of a Nitrobiphenyl Intermediate
| Compound | Cell Line | IC50 (µg/mL) |
| Nitrobiphenyl intermediate | A549 (Human Lung Cancer) | 17.0 |
Source: CYTOTOXICITY EFFECT OF NATURAL AND SYNTHETIC GIRINIMBINES AND THEIR DERIVATIVES AGAINST HUMAN LUNG CANCER CELL LINES A549.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of substituted nitrobiphenyls and their analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final working concentration.
-
Serial Dilution of Test Compounds: The substituted nitrobiphenyl compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the stock solution is then performed in a 96-well microtiter plate containing sterile broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Determination of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine cytotoxicity.
Protocol: MTT Assay
-
Cell Seeding: Human cancer cells (e.g., A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the substituted nitrobiphenyl compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent alone) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During the incubation, viable cells with active metabolism reduce the MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action of Nitroaromatic Compounds
The biological activity of substituted nitrobiphenyls is believed to be initiated by the enzymatic reduction of the nitro group, a process that is more efficient in the anaerobic or hypoxic environments often found in bacteria and solid tumors. This bioreduction leads to the formation of highly reactive intermediates that can cause cellular damage.
Caption: Proposed bioactivation pathway of substituted nitrobiphenyls.
Experimental Workflow for Biological Activity Screening
The process of evaluating the biological activity of newly synthesized substituted nitrobiphenyls typically follows a standardized workflow, from compound synthesis to the determination of key activity parameters like MIC and IC50.
Caption: General experimental workflow for SAR studies.
References
comparative analysis of the antioxidant potential of methoxybiphenyl derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant potential of various methoxybiphenyl derivatives. It includes a summary of quantitative data from key antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The search for effective antioxidants is a cornerstone of research in preventing and treating a myriad of diseases linked to oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Methoxybiphenyl derivatives have emerged as a promising class of compounds due to their structural similarities to naturally occurring antioxidants and their tunable electronic and steric properties. The presence and position of methoxy and hydroxyl groups on the biphenyl scaffold are critical determinants of their radical scavenging capabilities.[1][3]
Comparative Antioxidant Potential
The antioxidant activity of methoxybiphenyl derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 or EC50 value indicates a higher antioxidant potency.
Below is a summary of the reported antioxidant activities of selected methoxybiphenyl derivatives from various studies. It is important to note that direct comparison of absolute values across different studies should be done with caution, as experimental conditions and reference standards may vary.
| Compound | Assay | Activity (IC50/EC50 in µg/mL) | Reference Compound | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm (EC50) | Not specified | --INVALID-LINK--[4] |
| Substituted biphenyl-2,6-diethanone (1e) | DPPH | 54.96 | Not specified | --INVALID-LINK--[5] |
| Benzimidazole-biphenyl derivative (7h) | DPPH | 2.43 ± 0.4 µM (IC50) | Not specified | --INVALID-LINK--[6] |
| Benzimidazole-biphenyl derivative (7c) | DPPH | 2.90 ± 0.7 µM (IC50) | Not specified | --INVALID-LINK--[6] |
| 4,4'-(5,5'-dihydroxy-4,4'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(butan-2-one) (5) | DPPH | SC50: 4.24-34.52 | Not specified | --INVALID-LINK--[7] |
| 4,4'-(5,5'-dihydroxy-4,4'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(butan-2-one) (5) | ABTS | - | Not specified | --INVALID-LINK--[7] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant potential is paramount. The following are detailed methodologies for the three most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH by an antioxidant.[1][3] The color change from violet to yellow is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (methoxybiphenyl derivative)
-
Reference antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Solutions: Dissolve the methoxybiphenyl derivative and the reference antioxidant in methanol to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test or reference solution at different concentrations to the wells.
-
For the blank, add 100 µL of methanol instead of the test solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][8] The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compound
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test or reference solution at different concentrations.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][10]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Reference antioxidant (e.g., FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test or reference solution at different concentrations.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µmol Fe²⁺ equivalents per gram or mole of the compound.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for antioxidant research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involved in the cellular antioxidant response and a typical workflow for evaluating antioxidant potential.
Caption: The Keap1-Nrf2/ARE signaling pathway in response to oxidative stress.
Caption: A generalized workflow for the in vitro assessment of antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Design and Synthesis of New Benzimidazole-Biphenyl Scaffolds as Anti-Inflammatory, Antioxidant Agents and Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. 2.5.5. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 4-Methoxy-3-nitrobiphenyl: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxy-3-nitrobiphenyl, a compound that requires careful management due to its hazardous properties.
Key Safety and Hazard Information
This compound is classified with several hazards that necessitate stringent safety protocols. Understanding these hazards is the first step in safe handling and disposal.
Hazard Classification:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Genetic Defects: Suspected of causing genetic defects.
Immediate medical attention is required in case of exposure. Standard first aid measures include moving the individual to fresh air if inhaled, flushing skin and eyes with water for at least 15 minutes, and rinsing the mouth with water if swallowed, but not inducing vomiting.[1]
Quantitative Data Summary
The following table summarizes the key quantitative and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | |
| Molecular Weight | 229.24 g/mol | |
| Melting Point | 89.0 to 92.0 °C | |
| Signal Word | Danger | [1] |
| Hazard Statements | H302, H315, H318, H335, H341 | [1] |
Experimental Protocol: Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
1. Immediate Response and Evacuation:
- Evacuate all non-essential personnel from the immediate spill area.
- Ensure the area is well-ventilated to disperse any airborne dust or vapors.[2]
2. Personal Protective Equipment (PPE):
- Before approaching the spill, don the appropriate PPE, which includes at a minimum:
- A lab coat or other protective clothing.
- Chemical-resistant gloves.[1]
- Tightly fitting safety goggles with side-shields.[1]
- If dust formation is possible, a full-face respirator should be used.[1]
3. Spill Containment:
- For dry spills, carefully cover the material with an inert absorbent such as sand or vermiculite to prevent dust from becoming airborne.[2]
- Use spark-proof tools for cleanup.[1]
4. Material Collection:
- Gently sweep or vacuum the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[2][3]
5. Decontamination:
- Wipe down the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
- All cleaning materials, including contaminated wipes and PPE, must be collected and disposed of as hazardous waste.[2]
6. Waste Disposal:
- Seal the hazardous waste container and ensure it is properly labeled with "Hazardous Waste" and the chemical name.
- Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
- All waste contaminated with this compound, including unused product, spill cleanup materials, and contaminated PPE, must be segregated from non-hazardous waste.[2]
- Collect this waste in a dedicated, chemically compatible, and sealable container.[2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]
2. Storage:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.
3. Final Disposal:
- The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][4]
- Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and final disposal.[2]
4. Container Disposal:
- Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[1] The rinsate must be collected and disposed of as hazardous waste.
- After rinsing, the container should be punctured to render it unusable for other purposes and can then be disposed of in a sanitary landfill or through controlled incineration if the material is combustible.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
